Ptp1B-IN-19
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C26H19N3O4S |
|---|---|
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
2-[[2-[(6-naphthalen-1-yloxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C26H19N3O4S/c30-24(27-20-10-4-3-9-19(20)25(31)32)15-34-26-28-21-13-12-17(14-22(21)29-26)33-23-11-5-7-16-6-1-2-8-18(16)23/h1-14H,15H2,(H,27,30)(H,28,29)(H,31,32) |
Clé InChI |
KKKOPAIRCPQCOP-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Probing the Core Mechanism of Protein Tyrosine Phosphatase 1B Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key signaling pathways, making it a prominent therapeutic target for a spectrum of human diseases, including type 2 diabetes, obesity, and certain cancers.[1][2][3][4] This technical guide provides an in-depth exploration of the mechanism of action of PTP1B inhibitors. While specific data for a compound designated "Ptp1B-IN-19" is not publicly available, this document will detail the established molecular mechanisms through which PTP1B inhibitors exert their effects, supported by generalized quantitative data, experimental methodologies, and signaling pathway visualizations.
Introduction to PTP1B: Structure, Function, and Regulation
PTP1B is a non-receptor protein tyrosine phosphatase ubiquitously expressed and localized to the endoplasmic reticulum.[5] It plays a pivotal role in cellular signaling by dephosphorylating tyrosine residues on various proteins.[1]
Structure: PTP1B consists of an N-terminal catalytic domain, two proline-rich motifs, and a C-terminal domain that targets the enzyme to the ER.[5][6] The active site contains a critical cysteine residue (Cys215) essential for its catalytic activity.[5][7]
Function: PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways.[1][6][8][9] It dephosphorylates the insulin receptor (IR) and its substrate (IRS-1), as well as Janus kinase 2 (JAK2), a downstream effector of the leptin receptor.[6][8][9][10] Through these actions, PTP1B attenuates insulin and leptin signaling. Additionally, PTP1B has been implicated in the regulation of growth factor receptor signaling and has context-dependent roles in cancer, acting as both a tumor suppressor and an oncogene.[1][6][8]
Regulation: The activity of PTP1B is tightly controlled through several mechanisms, including post-translational modifications like phosphorylation and oxidation of the catalytic cysteine, as well as proteolytic cleavage.[6]
General Mechanism of Action of PTP1B Inhibitors
PTP1B inhibitors are designed to block the enzymatic activity of PTP1B, thereby enhancing and prolonging the phosphorylation of its target proteins. This leads to the potentiation of downstream signaling pathways.
Molecular Interaction: PTP1B inhibitors can be broadly categorized based on their binding mode:
-
Active Site Inhibitors: These compounds, often mimicking the phosphotyrosine substrate, bind directly to the catalytic site of PTP1B, preventing the binding and dephosphorylation of its natural substrates.[7]
-
Allosteric Inhibitors: These molecules bind to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic efficiency.[6][7] An example of a specific allosteric inhibitor of PTP1B is MSI-1436 (trodusquemine).[11]
Downstream Signaling Effects: By inhibiting PTP1B, these compounds lead to:
-
Enhanced Insulin Signaling: Increased phosphorylation of the insulin receptor and IRS-1, leading to improved glucose uptake and utilization.[1][12] This forms the basis of their therapeutic potential in type 2 diabetes.[1][2]
-
Potentiated Leptin Signaling: Increased phosphorylation of JAK2, which can help to reduce appetite and increase energy expenditure, making them promising for the treatment of obesity.[6][8]
-
Modulation of Cancer-Related Pathways: Depending on the cellular context, PTP1B inhibition can decrease cancer cell proliferation and survival by affecting growth factor receptor signaling, such as the epidermal growth factor receptor (EGFR).[1][13]
Quantitative Data for Representative PTP1B Inhibitors
The following table summarizes inhibitory activities for various reported PTP1B inhibitors. It is important to note that this data is not specific to "this compound" but provides a reference for the potency of compounds targeting PTP1B.
| Compound Class | Inhibitor Example | IC50 (PTP1B) | Notes |
| Allosteric Inhibitor | MSI-1436 (Trodusquemine) | Not specified in provided abstracts | Specific allosteric inhibitor.[11] |
| Dual PTP1B/TCPTP Inhibitor | Osunprotafib (ABBV-CLS-484) | 2.8 nM | Undergoing clinical evaluation for cancer immunotherapy.[3] |
| Natural Product | 10-methoxygoshuyuamide (II) | 75.8 µM | Indole alkaloid with anticancer activity.[3] |
| Natural Product | Curcumin | 100 µM | Natural compound with PTP1B inhibitory activity.[3] |
| Synthetic Compound | Compound 2 | 22 µM | Shows dose-dependent inhibition.[6] |
| Synthetic Compound | Compound 3 | 8 µM | Shows strong dose-dependent inhibition.[6] |
Key Experimental Protocols
The study of PTP1B inhibitors involves a range of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro PTP1B Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PTP1B.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PTP1B is purified. A common substrate is p-nitrophenyl phosphate (B84403) (pNPP), which releases a chromogenic product upon dephosphorylation.
-
Assay Reaction: The assay is typically performed in a 96-well plate format. PTP1B enzyme is pre-incubated with varying concentrations of the test inhibitor.
-
Initiation and Measurement: The reaction is initiated by the addition of the pNPP substrate. The plate is incubated at a controlled temperature (e.g., 37°C). The formation of the product, p-nitrophenol, is measured spectrophotometrically at 405 nm over time.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assays for Insulin Signaling
Objective: To assess the effect of a PTP1B inhibitor on the insulin signaling pathway in a cellular context.
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., HepG2 human hepatoma cells, C2C12 myotubes) is cultured. Cells are serum-starved and then pre-treated with the PTP1B inhibitor or vehicle control.
-
Insulin Stimulation: Cells are stimulated with a known concentration of insulin for a short period.
-
Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The phosphorylation status of key signaling proteins is assessed using phospho-specific antibodies against the insulin receptor (p-IR), Akt (p-Akt), and ERK1/2 (p-ERK1/2). Total protein levels are also measured as a loading control.
-
Data Analysis: The intensity of the phosphorylated protein bands is quantified and normalized to the total protein levels.
Visualizing the Mechanism: Signaling Pathways and Workflows
PTP1B in Insulin Signaling Pathway
References
- 1. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B): Virtual screening and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative proteomics identifies PTP1B as modulator of B cell antigen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTP1b Inhibition, A Promising Approach for the Treatment of Diabetes Type II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PTP1B Is an Intracellular Checkpoint that Limits T-cell and CAR T-cell Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PTP1B mediates the inhibitory effect of MFGE8 on insulin signaling through the β5 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein-tyrosine Phosphatase 1B Antagonized Signaling by Insulin-like Growth Factor-1 Receptor and Kinase BRK/PTK6 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
PTP1B-IN-19: An In-Depth Technical Guide to a Selective Benzimidazole Derivative PTP1B Inhibitor
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of PTP1B-IN-19, a selective benzimidazole (B57391) derivative inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). Due to the limited public information available for a compound with the exact designation "this compound," this document will utilize the well-characterized, potent, and selective PTP1B inhibitor, CPT-157633 , as a representative molecule to illustrate the core principles and experimental methodologies relevant to the development of selective PTP1B inhibitors. CPT-157633, a difluoro-phosphonomethyl phenylalanine derivative, serves as an exemplary case study for understanding the mechanism of action, selectivity, and therapeutic potential of targeting PTP1B.
Introduction to PTP1B as a Therapeutic Target
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates, PTP1B attenuates insulin signaling, contributing to insulin resistance, a hallmark of type 2 diabetes and obesity. Similarly, PTP1B negatively modulates leptin signaling by dephosphorylating Janus kinase 2 (JAK2), a critical component of the leptin receptor signaling cascade. Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy for the treatment of these metabolic disorders.
The development of potent and selective PTP1B inhibitors has been a significant challenge due to the highly conserved and positively charged active site among protein tyrosine phosphatases. However, inhibitors that can achieve selectivity by interacting with unique residues in or near the active site have shown promise.
This compound (Represented by CPT-157633): A Profile
CPT-157633 is a potent, selective, and reversible inhibitor of PTP1B. Its chemical structure, a difluoro-phosphonomethyl phenylalanine derivative, allows it to effectively target the active site of the enzyme.
Table 1: Quantitative Data for CPT-157633
| Parameter | Value | Substrate Used | Reference |
| Inhibition Constant (Ki) | 40 nM | p-nitrophenyl phosphate (B84403) (pNPP) | [1] |
| Inhibition Constant (Ki) | 45 nM | p-nitrophenyl phosphate (pNPP) | [2] |
| Inhibition Type | Competitive | p-nitrophenyl phosphate (pNPP) | [1] |
| Binding Mechanism | Reversible, Active-site directed | - | [1] |
Table 2: Selectivity Profile of CPT-157633
| Phosphatase | Inhibition by 100 nM CPT-157633 | Substrate Used | Reference |
| PTP1B | ~90% | pNPP (2 mM) | [1] |
| TCPTP | <10% | pNPP (2 mM) | [1] |
| SHP1 | <10% | pNPP (2 mM) | [1] |
| SHP2 | <10% | pNPP (2 mM) | [1] |
| PTPα | <10% | pNPP (2 mM) | [1] |
| PTPε | <10% | pNPP (2 mM) | [1] |
| LAR | <10% | pNPP (2 mM) | [1] |
| CD45 | <10% | pNPP (2 mM) | [1] |
| HePTP | <10% | pNPP (2 mM) | [1] |
| STEP | <10% | pNPP (2 mM) | [1] |
| LMPTP-A | <10% | pNPP (2 mM) | [1] |
| LMPTP-B | <10% | pNPP (2 mM) | [1] |
Signaling Pathways and Mechanism of Action
PTP1B exerts its negative regulatory effects primarily through the dephosphorylation of key signaling proteins in the insulin and leptin pathways. Inhibition of PTP1B by a selective inhibitor like CPT-157633 restores and enhances the signaling cascades, leading to improved glucose homeostasis and energy balance.
References
An In-depth Technical Guide on a Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor
To the valued researcher,
This technical guide provides a comprehensive overview of a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor. Initial searches for the specific compound "Ptp1B-IN-19" did not yield publicly available data regarding its inhibitory constant (Ki) or other quantitative metrics. Therefore, this guide utilizes Ertiprotafib , a well-characterized PTP1B inhibitor that has advanced to clinical trials, as a representative example to fulfill the core requirements of your request. The principles, protocols, and pathways detailed herein are broadly applicable to the study of PTP1B inhibitors.
Introduction to PTP1B and its Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor enzyme that plays a critical negative regulatory role in several key signaling pathways, most notably the insulin (B600854) and leptin signaling cascades.[1] By dephosphorylating the activated insulin receptor (IR) and its substrates (IRS), PTP1B attenuates the downstream signals that lead to glucose uptake and metabolism.[1] Overactivity or overexpression of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[1] Consequently, the inhibition of PTP1B has been a significant therapeutic target for the development of drugs to treat these metabolic disorders.
Quantitative Data for Ertiprotafib
Ertiprotafib is a PTP1B inhibitor that has been investigated for the treatment of type 2 diabetes.[1][2] Its inhibitory activity against PTP1B has been quantified, although the reported values can vary depending on the specific assay conditions.
| Parameter | Value | Target | Notes | Reference(s) |
| IC50 | 1.6 - 29 µM | PTP1B | The range reflects different assay conditions. | [3][4] |
| IC50 | 400 nM (0.4 µM) | IKK-beta | Also shows inhibitory activity against IkappaB kinase beta. | [5] |
| Ki | 1500 nM (1.5 µM) | PTP1B | [2] |
Mechanism of Action of Ertiprotafib
Ertiprotafib exhibits a novel, non-competitive mechanism of action against PTP1B.[6] Unlike classical inhibitors that bind to the active site or a specific allosteric site to stabilize the enzyme, Ertiprotafib induces the aggregation of PTP1B.[1][3] This aggregation leads to the sequestration of the enzyme into non-functional complexes, effectively preventing it from dephosphorylating its substrates.[1] Biomolecular NMR spectroscopy has revealed that Ertiprotafib binds non-specifically to the catalytic domain of PTP1B, triggering this concentration-dependent aggregation.[3][6] This unique mechanism, however, has been suggested to contribute to its insufficient clinical efficacy and potential side effects.[7]
Experimental Protocols
In Vitro PTP1B Enzymatic Assay (Colorimetric)
This protocol describes a common method to determine the inhibitory activity of a compound against PTP1B using the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP).
Materials:
-
Recombinant human PTP1B (catalytic domain)
-
Assay Buffer: 50 mM HEPES (or 50 mM citrate, pH 6.0), 150 mM NaCl (or 0.1 M NaCl), 1 mM DTT, 1 mM EDTA.[1][8]
-
Substrate: p-nitrophenyl phosphate (pNPP) stock solution.[1]
-
Inhibitor: Ertiprotafib (or other test compound) dissolved in DMSO.
-
96-well microplate.
-
Spectrophotometer (plate reader) capable of measuring absorbance at 405 nm.
-
Stopping Solution: 1 M NaOH.[8]
Procedure:
-
Reagent Preparation: Prepare working solutions of PTP1B, pNPP, and the inhibitor in the assay buffer. A range of inhibitor concentrations should be prepared to determine the IC50 value.
-
Assay Setup:
-
To the wells of a 96-well plate, add a specific volume of assay buffer.
-
Add the inhibitor dilutions (or DMSO as a vehicle control) to the appropriate wells.
-
Add the PTP1B enzyme solution to all wells except for the negative control ("no enzyme") wells.
-
Pre-incubate the plate at 37°C for 15 minutes.[1]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[8]
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding the stopping solution (e.g., 1 M NaOH).[8]
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" blank from all other readings.
-
Calculate the percentage of PTP1B inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Cellular Assay: Insulin Receptor Phosphorylation
This protocol assesses the ability of a PTP1B inhibitor to enhance insulin-stimulated phosphorylation of the insulin receptor in a cellular context.
Materials:
-
A suitable cell line, such as HepG2 (human hepatoma cells) or cells overexpressing the human insulin receptor.[1]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Serum-free medium.
-
PTP1B inhibitor (e.g., Ertiprotafib).
-
Human Insulin.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Antibodies: primary antibodies against phospho-IR (e.g., pY1150/1151) and total IR; appropriate secondary antibodies.
-
Western blotting or ELISA equipment.
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to approximately 80-90% confluency.
-
Serum-starve the cells for a few hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the PTP1B inhibitor (or vehicle control) for a specified time.
-
Stimulate the cells with a fixed concentration of insulin for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using the lysis buffer.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Analysis of IR Phosphorylation:
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated IR and total IR using either Western blotting or ELISA.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or absorbance values (for ELISA).
-
Normalize the phosphorylated IR signal to the total IR signal for each sample.
-
Compare the levels of insulin-stimulated IR phosphorylation in inhibitor-treated cells to the vehicle-treated control to determine the effect of the inhibitor.
-
Mandatory Visualizations
Signaling Pathways
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Experimental Workflow
Caption: Workflow for an in vitro PTP1B colorimetric inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Trodusquemine (MSI-1436): A Technical Guide to a Novel PTP1B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in both insulin (B600854) and leptin signaling pathways, making it a highly validated therapeutic target for type 2 diabetes and obesity.[1][2] The development of potent and selective PTP1B inhibitors, however, has been challenging. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Trodusquemine (B1662500) (MSI-1436), a naturally occurring, non-competitive allosteric inhibitor of PTP1B.[3][4] Trodusquemine was first isolated from the spiny dogfish (Squalus acanthias) and has demonstrated significant therapeutic potential in preclinical models of metabolic diseases.[3] This document details the key quantitative data, experimental protocols for in vitro and in vivo studies, and visual representations of its mechanism and development workflow to serve as a valuable resource for researchers in the field of metabolic drug discovery.
Introduction to PTP1B as a Therapeutic Target
Protein tyrosine phosphorylation is a fundamental cellular signaling mechanism regulated by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). PTP1B, a non-receptor PTP, plays a crucial role in attenuating insulin signaling by dephosphorylating the insulin receptor (IR) and its substrates (IRS-1/2).[2] It also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2). Consequently, inhibition of PTP1B is a promising strategy to enhance both insulin and leptin sensitivity, thereby addressing the core pathologies of type 2 diabetes and obesity.
dot
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Discovery and Development of Trodusquemine (MSI-1436)
Trodusquemine was originally identified from liver extracts of the spiny dogfish (Squalus acanthias) during a search for novel antimicrobial compounds.[3] It is a naturally occurring aminosterol, structurally similar to squalamine. Further investigation revealed its potent and selective inhibitory activity against PTP1B.
dot
Caption: Discovery workflow of Trodusquemine from a natural source.
Quantitative Data
The following tables summarize the key quantitative data for Trodusquemine's activity and effects.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | IC50 | Selectivity | Reference |
| PTP1B | Enzymatic | 1 µM | >200-fold vs. TC-PTP | [1][3] |
| Dopamine Transporter | Binding | 0.4 µM | - | [4] |
| Norepinephrine Transporter | Binding | 0.7 µM | - | [4] |
Table 2: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
| Parameter | Treatment Group | Result | p-value | Reference |
| Body Weight | Trodusquemine (10 mg/kg) | Significant reduction vs. vehicle | <0.05 | [1] |
| Fat Mass | Trodusquemine (10 mg/kg) | Significant reduction vs. vehicle | <0.05 | [5] |
| Plasma Insulin | Trodusquemine (10 mg/kg) | Significantly lower vs. vehicle | <0.05 | [1][5] |
| Plasma Leptin | Trodusquemine (10 mg/kg) | Significantly lower vs. vehicle | <0.05 | [1] |
| Food Intake | Trodusquemine (10 mg/kg) | Suppressed vs. vehicle | Not specified | [1] |
Table 3: Pharmacokinetic Properties in Rodents
| Parameter | Value | Reference |
| Half-life | ~1 week | [1] |
| Bioavailability (Oral) | Low (due to charged nature) | [1] |
| Blood-Brain Barrier | Penetrant | [1] |
Experimental Protocols
PTP1B Enzymatic Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds against PTP1B using a colorimetric substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (B84403) (pNPP) as substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Trodusquemine (or test compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Trodusquemine in the assay buffer.
-
In a 96-well plate, add 10 µL of each Trodusquemine dilution (or vehicle control) to respective wells.
-
Add 80 µL of a solution containing the PTP1B enzyme in assay buffer to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of pNPP solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
Calculate the reaction rate (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Insulin Receptor Phosphorylation Assay (Western Blot)
This protocol outlines the procedure to assess the effect of Trodusquemine on insulin-stimulated insulin receptor phosphorylation in a cell-based model.
Materials:
-
HepG2 cells (or other insulin-responsive cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Trodusquemine
-
Insulin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-total-IR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of Trodusquemine or vehicle for 1 hour.
-
Stimulate the cells with insulin (e.g., 100 nM) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IR overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-IR antibody as a loading control.
-
Quantify the band intensities and express the results as the ratio of phosphorylated IR to total IR.
In Vivo Diet-Induced Obesity (DIO) Mouse Model
This protocol describes a typical study design to evaluate the efficacy of Trodusquemine in a diet-induced obesity mouse model.
Animals and Diet:
-
Male C57BL/6J mice (8-10 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
Procedure:
-
Acclimatize the mice for one week with free access to standard chow and water.
-
Induce obesity by feeding the mice a high-fat diet for 8-12 weeks. A control group is maintained on a standard chow diet.
-
After the induction period, randomize the obese mice into treatment groups (e.g., vehicle control, Trodusquemine 5 mg/kg, Trodusquemine 10 mg/kg).
-
Administer Trodusquemine or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection at a specified frequency (e.g., once daily or once weekly).
-
Monitor body weight and food intake regularly throughout the treatment period.
-
At the end of the study, perform metabolic assessments such as a glucose tolerance test (GTT) and insulin tolerance test (ITT).
-
Collect blood samples for the analysis of plasma insulin, leptin, glucose, and lipid profiles.
-
Harvest tissues (e.g., liver, adipose tissue, hypothalamus) for further analysis (e.g., Western blotting, gene expression).
Glucose Tolerance Test (GTT) Protocol:
-
Fast the mice for 6 hours.
-
Measure the baseline blood glucose level (t=0) from the tail vein.
-
Administer a glucose solution (2 g/kg body weight) via oral gavage or i.p. injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Signaling Pathway and Mechanism of Action
Trodusquemine acts as a non-competitive, allosteric inhibitor of PTP1B.[3] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. This allosteric inhibition prevents the dephosphorylation of key signaling molecules in the insulin and leptin pathways.
dot
Caption: Allosteric inhibition of PTP1B by Trodusquemine.
By inhibiting PTP1B, Trodusquemine leads to sustained phosphorylation and activation of the insulin and leptin receptors and their downstream signaling components. This results in enhanced glucose uptake and utilization, as well as increased satiety and energy expenditure.
Conclusion
Trodusquemine (MSI-1436) represents a promising, naturally derived PTP1B inhibitor with a unique allosteric mechanism of action. Its efficacy in preclinical models of diabetes and obesity highlights the therapeutic potential of targeting PTP1B. This technical guide provides a foundational resource for researchers and drug developers, offering key data and detailed methodologies to facilitate further investigation into Trodusquemine and the development of next-generation PTP1B inhibitors. While challenges such as oral bioavailability need to be addressed, the extensive preclinical data on Trodusquemine underscore the significant opportunity for PTP1B-targeted therapies in metabolic diseases.
References
- 1. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Trodusquemine - Wikipedia [en.wikipedia.org]
- 5. Pharmacological inhibition of protein tyrosine phosphatase 1B protects against atherosclerotic plaque formation in the LDLR−/− mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Protein Tyrosine Phosphatase 1B (PTP1B) in Insulin Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator of insulin (B600854) signaling. Its role in attenuating the insulin response by dephosphorylating key components of the signaling cascade, primarily the insulin receptor (IR) and insulin receptor substrates (IRS), has positioned it as a key therapeutic target for type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the function of PTP1B in insulin signaling, presenting quantitative data on its activity and inhibition, detailed experimental protocols for its study, and visual representations of the involved pathways and workflows.
Introduction: PTP1B as a Key Modulator of Insulin Action
The insulin signaling pathway is a complex and tightly regulated network that governs glucose homeostasis and cellular growth. Upon insulin binding, the insulin receptor, a receptor tyrosine kinase, undergoes autophosphorylation, initiating a cascade of downstream signaling events. A key negative regulatory mechanism in this pathway is the dephosphorylation of activated signaling molecules by protein tyrosine phosphatases (PTPs). Among these, PTP1B, a non-receptor PTP anchored to the endoplasmic reticulum, plays a pivotal role.[1]
PTP1B directly interacts with and dephosphorylates the activated insulin receptor and its primary substrates, IRS-1 and IRS-2.[2][3] This action terminates the insulin signal, leading to a dampening of the downstream phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. Consequently, this reduces glucose uptake and other metabolic effects of insulin.[2] Studies in PTP1B knockout mice have demonstrated enhanced insulin sensitivity and resistance to obesity, underscoring its physiological significance in metabolic regulation.[4]
Quantitative Data
Kinetic Parameters of PTP1B
The enzymatic activity of PTP1B has been characterized using various substrates. While kinetic parameters for the full-length, membrane-bound insulin receptor are challenging to determine in vitro, studies using phosphopeptides derived from the insulin receptor's activation loop provide valuable insights.
| Substrate | K_m_ (µM) | V_max_ (pmol/min) | k_cat_ (s⁻¹) | Reference(s) |
| IR5 (pTyr-1146) | 85 | 101 | - | [5] |
| pNPP | 700 - 1300 | - | - | [6] |
| Acrolein (inactivator) | K_I_ = 230 | k_inact_ = 0.02 s⁻¹ | - | [7] |
Note: Data for physiological substrates like the full-length insulin receptor and IRS proteins are limited. pNPP (p-nitrophenyl phosphate) is a commonly used artificial substrate.
Inhibitory Constants (IC_50_) of PTP1B Inhibitors
The development of PTP1B inhibitors is a major focus of drug discovery for type 2 diabetes. A variety of compounds have been identified with varying potencies.
| Inhibitor | IC_50_ (µM) | Inhibition Type | Reference(s) |
| Suramin | ~5.5 | Competitive | [8] |
| Sodium Orthovanadate (Na₃VO₄) | 19.3 ± 1.1 | - | [6] |
| Ertiprotafib | - | Non-competitive | [9] |
| Compound MY17 | 0.41 ± 0.05 | Reversible, Non-competitive | [9] |
| Harmaline | 10.70 ± 1.04 | Non-competitive | [10] |
| Thebaine | 11.01 ± 1.00 | Non-competitive | [10] |
Effects of PTP1B Deletion/Inhibition on Insulin Signaling
In vivo and in vitro studies have quantified the impact of PTP1B modulation on key insulin signaling events.
| Model System | Effect Measured | Fold Change/Percentage Increase | Reference(s) |
| PTP1B Knockout Mice | Insulin Receptor Phosphorylation | ~2-fold increase | [11] |
| PTP1B Knockout Mice (High-Fat Diet) | Muscle Glucose Uptake | ~2-fold increase | [12] |
| Muscle-specific PTP1B Knockout Mice | Muscle Glucose Uptake | 40% higher | [13] |
| 3T3-L1 Adipocytes with CX08005 (500 nM) | Insulin-stimulated Glucose Uptake | 66% increase | [14] |
Experimental Protocols
In Vitro PTP1B Activity Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)
This colorimetric assay is a standard method for measuring PTP1B activity in vitro.
Materials:
-
Recombinant human PTP1B
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA
-
Substrate: p-Nitrophenyl phosphate (pNPP)
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of pNPP in Assay Buffer.
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of recombinant PTP1B enzyme (at various concentrations for titration) or inhibitor to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
Calculate PTP1B activity based on the amount of p-nitrophenol produced, using a standard curve.
Co-Immunoprecipitation (Co-IP) of PTP1B and Insulin Receptor (IR)
This protocol allows for the investigation of the interaction between PTP1B and the insulin receptor in a cellular context.[15][16]
Materials:
-
Cell culture (e.g., HEK293T or HepG2 cells)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-PTP1B and anti-IRβ
-
Protein A/G agarose (B213101) beads
-
Wash Buffer: Lysis buffer without protease/phosphatase inhibitors
-
Elution Buffer: SDS-PAGE sample buffer
Procedure:
-
Culture cells to ~80-90% confluency and treat with insulin (e.g., 100 nM for 10 minutes) to stimulate IR phosphorylation.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-IRβ) overnight at 4°C on a rotator.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-5 times with Wash Buffer.
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the eluted proteins by Western blotting using anti-PTP1B and anti-IRβ antibodies.
Western Blotting for Phosphorylated Insulin Signaling Proteins
This technique is used to detect the phosphorylation status of key proteins in the insulin signaling pathway.[2][17]
Materials:
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary antibodies (e.g., anti-phospho-IR, anti-phospho-Akt, anti-total-IR, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates as described in the Co-IP protocol.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
For quantification, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein as a loading control.
2-Deoxy-D-[³H]-Glucose Uptake Assay in 3T3-L1 Adipocytes
This assay measures the rate of glucose transport into cells, a key functional readout of insulin sensitivity.[12]
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]-glucose
-
Unlabeled 2-deoxy-D-glucose
-
Insulin
-
Cytochalasin B (as a negative control)
-
Scintillation fluid and counter
Procedure:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Serum-starve the cells for 2-4 hours in serum-free DMEM.
-
Wash the cells with KRH buffer.
-
Incubate the cells with or without insulin (e.g., 100 nM) in KRH buffer for 20-30 minutes at 37°C.
-
Initiate glucose uptake by adding a mixture of 2-deoxy-D-[³H]-glucose and unlabeled 2-deoxy-D-glucose.
-
Incubate for 5-10 minutes at 37°C.
-
Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of the cell lysate.
Mandatory Visualizations
Figure 1: PTP1B's role in the insulin signaling pathway.
Figure 2: Workflow for PTP1B inhibitor screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. Phosphorylation and activation of protein tyrosine phosphatase (PTP) 1B by insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of protein tyrosine phosphatase 1B (PTP1B) in the pathogenesis of type 2 diabetes mellitus and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PTP1B Inhibitor Screening Assay Kit (ab139465) | Abcam [abcam.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Kinetics and Mechanism of Protein Tyrosine Phosphatase 1B (PTP1B) Inactivation by Acrolein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein Tyrosine Phosphatase 1B and Insulin Resistance: Role of Endoplasmic Reticulum Stress/Reactive Oxygen Species/Nuclear Factor Kappa B Axis | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 14. Protein tyrosine phosphatase 1B interacts with the activated insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein-tyrosine phosphatase 1B complexes with the insulin receptor in vivo and is tyrosine-phosphorylated in the presence of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ptglab.com [ptglab.com]
- 17. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
PTP1B as a Therapeutic Target for Metabolic Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, primarily the insulin (B600854) and leptin pathways. Its role in attenuating these signals has positioned it as a highly validated therapeutic target for a range of metabolic disorders, including type 2 diabetes, obesity, and insulin resistance. This guide provides a comprehensive technical overview of PTP1B, detailing its molecular function, involvement in disease pathogenesis, and the current landscape of inhibitor development. Detailed experimental protocols and quantitative data are presented to support research and development efforts in this promising therapeutic area.
Introduction: The Role of PTP1B in Metabolic Homeostasis
Protein tyrosine phosphorylation is a fundamental cellular signaling mechanism, governed by the balanced action of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). PTP1B, a ubiquitously expressed non-receptor PTP, is localized to the cytoplasmic face of the endoplasmic reticulum.[1] It functions as a key homeostatic regulator, ensuring the transient nature of tyrosine phosphorylation-mediated signaling.
An overactivity or overexpression of PTP1B has been linked to the attenuation of insulin and leptin signaling, contributing to the development of insulin resistance, a hallmark of type 2 diabetes, and leptin resistance, which is associated with obesity.[2] Genetic deletion of the PTPN1 gene (encoding PTP1B) in mice has been shown to enhance insulin sensitivity and confer resistance to diet-induced obesity, providing strong validation for PTP1B as a therapeutic target.[2][3]
Molecular Biology and Signaling Pathways
PTP1B exerts its regulatory effects by dephosphorylating key proteins in the insulin and leptin signaling cascades.
PTP1B in Insulin Signaling
The insulin receptor (IR) is a receptor tyrosine kinase that, upon insulin binding, undergoes autophosphorylation, initiating a downstream signaling cascade. PTP1B directly dephosphorylates the activated insulin receptor and its primary substrate, Insulin Receptor Substrate-1 (IRS-1), thereby dampening the insulin signal.[2][3] This negative regulation is a crucial feedback mechanism to terminate insulin action. However, in pathological states, elevated PTP1B activity can lead to a persistent dephosphorylation of these key signaling molecules, resulting in impaired glucose uptake and utilization.
References
The Core of Regulation: An In-depth Technical Guide to the Catalytic Domain of PTP1B
For Researchers, Scientists, and Drug Development Professionals
Protein Tyrosine Phosphatase 1B (PTP1B) stands as a prototypical non-receptor protein tyrosine phosphatase, playing a pivotal role in cellular signaling. Its catalytic domain is the engine of its function, executing the dephosphorylation of key signaling molecules and thereby acting as a critical regulator in a multitude of physiological and pathological processes. This guide provides a detailed exploration of the PTP1B catalytic domain, offering insights into its structure, catalytic mechanism, regulation, and involvement in crucial signaling pathways. Furthermore, it presents a compilation of experimental protocols and quantitative data to aid researchers in their investigation of this significant therapeutic target.
Structural and Functional Overview
The PTP1B protein consists of an N-terminal catalytic domain (residues 1-301), a C-terminal non-catalytic segment, and a C-terminal endoplasmic reticulum (ER) targeting sequence.[1] The catalytic domain is globular and features a shallow cleft that houses the active site.[2][3] Key structural elements of the catalytic domain that are essential for its function include:
-
The P-loop (Phosphate-binding loop): This loop contains the highly conserved PTP signature motif, (I/V)HCxxGxxR(S/T)G, which includes the catalytic nucleophile Cysteine 215 (Cys215) and a crucial Arginine 221 (Arg221).[4] This motif forms a cradle-like structure that specifically recognizes and binds the phosphate (B84403) group of the phosphotyrosine (pTyr) substrate.
-
The WPD loop: Named for its conserved Tryptophan-Proline-Aspartate sequence, this loop contains the general acid/base catalyst Aspartate 181 (Asp181).[4] The WPD loop is flexible and undergoes a conformational change upon substrate binding, closing over the active site. This movement is a rate-limiting step in catalysis.[5][6]
-
The Q-loop: This loop contains Gln262, a residue that plays a role in coordinating a water molecule for the hydrolysis of the phospho-cysteine intermediate.[4]
-
Substrate-binding loop: This loop contributes to the specificity of PTP1B for phosphotyrosine over other phospho-amino acids.[4]
Catalytic Mechanism
The dephosphorylation reaction catalyzed by PTP1B proceeds via a two-step mechanism:[7][8]
-
Formation of a phospho-cysteine intermediate: The catalytic Cys215 acts as a nucleophile, attacking the phosphorus atom of the substrate's pTyr residue. Asp181 in the WPD loop donates a proton to the tyrosine leaving group, resulting in the formation of a covalent phospho-cysteine intermediate and the release of the dephosphorylated substrate.[6]
-
Hydrolysis of the intermediate: A water molecule, activated by Asp181 acting as a general base, hydrolyzes the phospho-cysteine intermediate. This regenerates the free enzyme and releases inorganic phosphate.
Regulation of Catalytic Activity
The activity of the PTP1B catalytic domain is tightly regulated through several mechanisms:
-
Post-Translational Modifications (PTMs): The catalytic domain is subject to various PTMs that modulate its activity.[9][10] Reversible oxidation of the catalytic Cys215 by reactive oxygen species (ROS) to sulfenic acid can inactivate the enzyme.[9] Phosphorylation at specific serine and tyrosine residues within the catalytic domain can either inhibit (e.g., Ser50) or enhance its activity.[10] Sumoylation at lysine (B10760008) residues has also been shown to decrease PTP1B's catalytic activity.[1]
-
Allosteric Regulation: The catalytic activity of PTP1B can be modulated by the binding of small molecules or proteins to allosteric sites, which are distinct from the active site.[5][11] These allosteric interactions can induce conformational changes that affect the dynamics of the WPD loop and other catalytic elements, thereby altering the enzyme's activity.[5] For instance, the adaptor protein Grb2 has been shown to allosterically enhance PTP1B catalytic activity through an interaction with its proline-rich region.[12][13]
Role in Signaling Pathways
The PTP1B catalytic domain is a key negative regulator in several critical signaling pathways, making it a significant target for drug development in metabolic diseases and cancer.[14][15][16][17]
Metabolic Signaling
-
Insulin (B600854) Signaling: PTP1B dephosphorylates the activated insulin receptor (IR) and its primary substrates, the insulin receptor substrates (IRS-1 and IRS-2).[9][14][18] This action attenuates the insulin signal, leading to decreased glucose uptake. Inhibition of PTP1B is therefore a promising strategy for the treatment of type 2 diabetes and obesity.[15][19]
-
Leptin Signaling: PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key downstream effector of the leptin receptor.[9][14][18] This contributes to leptin resistance, a hallmark of obesity.
The following diagram illustrates the role of PTP1B in insulin and leptin signaling:
References
- 1. Analysis of PTP1B Sumoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of human protein tyrosine phosphatase 1B - ProQuest [proquest.com]
- 3. ovid.com [ovid.com]
- 4. Cooperative dynamics across distinct structural elements regulate PTP1B activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational rigidity and protein dynamics at distinct timescales regulate PTP1B activity and allostery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTPN1 - Wikipedia [en.wikipedia.org]
- 7. Insights into the Reaction of Protein-tyrosine Phosphatase 1B: CRYSTAL STRUCTURES FOR TRANSITION STATE ANALOGS OF BOTH CATALYTIC STEPS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the reaction of protein-tyrosine phosphatase 1B: crystal structures for transition state analogs of both catalytic steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Allosteric regulation of the tyrosine phosphatase PTP1B by a protein-protein interaction | Semantic Scholar [semanticscholar.org]
- 13. Allosteric regulation of the tyrosine phosphatase PTP1B by a protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protein tyrosine phosphatase 1B in metabolic diseases and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
The Two Faces of Inhibition: A Technical Guide to Targeting PTP1B
An In-depth Analysis of Allosteric versus Competitive Inhibition of Protein Tyrosine Phosphatase 1B for Researchers, Scientists, and Drug Development Professionals.
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key signaling pathways, most notably for insulin (B600854) and leptin.[1][2][3] Its role in dephosphorylating the insulin receptor and insulin receptor substrate (IRS) proteins makes it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[1][4][5][6] However, the development of effective PTP1B inhibitors has been hampered by challenges related to selectivity and bioavailability, largely due to the highly conserved and positively charged nature of its active site.[7] This has led to the exploration of two distinct inhibitory strategies: competitive and allosteric inhibition. This guide provides a detailed technical comparison of these two approaches, summarizing quantitative data, outlining experimental protocols, and visualizing the underlying mechanisms and workflows.
Section 1: Mechanisms of Inhibition - A Tale of Two Sites
The classical approach to enzyme inhibition involves targeting the active site, where the substrate binds and the catalytic reaction occurs. In contrast, allosteric inhibition involves binding to a distinct, secondary site on the enzyme, inducing a conformational change that indirectly modulates the active site's function.
Competitive Inhibition: A Direct Challenge at the Active Site
Competitive inhibitors of PTP1B are typically designed as phosphotyrosine (pTyr) mimetics.[2] These molecules directly bind to the catalytic site, competing with endogenous substrates like the phosphorylated insulin receptor. The active site of PTP1B is a highly conserved pocket, making the design of selective inhibitors a significant challenge, as they may also inhibit other structurally similar protein tyrosine phosphatases, such as TCPTP, which shares 72% sequence identity.[8]
Allosteric Inhibition: An Indirect Approach with High Specificity
Allosteric inhibitors bind to sites on PTP1B that are topographically distinct from the active site.[9][10][11] One well-characterized allosteric site is located approximately 20 Å away from the catalytic center.[10] Binding to this site induces a conformational change that stabilizes the "open," inactive conformation of the WPD loop, a critical mobile element for catalysis.[8][12] This prevents the loop from closing over the active site, a necessary step for substrate binding and dephosphorylation.[8][13] Because allosteric sites are generally less conserved across protein families than active sites, allosteric inhibitors often exhibit greater selectivity.[8]
Below is a diagram illustrating the two modes of inhibition.
Section 2: Quantitative Comparison of PTP1B Inhibitors
The efficacy of an inhibitor is quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize these values for representative competitive and allosteric inhibitors of PTP1B.
Table 1: Competitive Inhibitors of PTP1B
| Compound | IC50 (µM) | Ki (µM) | Notes |
| Ertiprotafib | 1.6 - 29 | - | Also interacts with PPAR alpha/gamma and IKK-beta kinase.[14] |
| PNU 179326 | - | - | A phosphotyrosine mimetic that binds between the WPD and P-loops.[2] |
| DB08001 | - | - | A competitive inhibitor binding to the active site.[2] |
| Sodium Orthovanadate | 0.204 ± 0.025 | - | A standard, non-specific PTP inhibitor.[15] |
Table 2: Allosteric Inhibitors of PTP1B
| Compound | IC50 (µM) | Ki (µM) | Notes |
| Trodusquemine (MSI-1436) | 1 | - | Non-competitive inhibitor that entered Phase I clinical trials.[14][16] |
| JTT-551 | - | 0.22 ± 0.04 | Good selectivity over TCPTP (Ki = 9.3 ± 0.4 µM).[14] |
| Compound 2 (Wiesmann et al.) | 22 | - | Binds to the α3-α6-α7 allosteric site.[14] |
| Compound 3 (Wiesmann et al.) | 8 | - | Binds to the α3-α6-α7 allosteric site.[14] |
| Salvianolic acid B | 23.35 | 31.71 (Ki), 20.08 (Kis) | A non-competitive inhibitor.[17][18] |
Section 3: PTP1B Signaling Pathways
PTP1B is a key negative regulator of the insulin and leptin signaling pathways. Understanding these pathways is crucial for contextualizing the effects of PTP1B inhibition.
Insulin Signaling Pathway
Upon insulin binding, the insulin receptor (IR) autophosphorylates, creating docking sites for insulin receptor substrate (IRS) proteins. Phosphorylated IRS then activates downstream signaling cascades, including the PI3K/Akt pathway, which ultimately leads to the translocation of GLUT4 transporters to the cell membrane and glucose uptake. PTP1B dephosphorylates both the activated IR and IRS, thus attenuating the insulin signal.
Leptin Signaling Pathway
Leptin, an adipocyte-derived hormone, signals through the leptin receptor (LR), leading to the activation of the JAK2/STAT3 pathway, which is crucial for regulating energy homeostasis. PTP1B also negatively regulates this pathway by dephosphorylating JAK2.
Section 4: Experimental Protocols for PTP1B Inhibition Assays
A variety of in vitro and cell-based assays are employed to identify and characterize PTP1B inhibitors.
In Vitro Enzymatic Assays
These assays directly measure the catalytic activity of purified PTP1B in the presence of potential inhibitors.
-
p-Nitrophenyl Phosphate (B84403) (pNPP) Assay : This is a widely used colorimetric assay where PTP1B dephosphorylates the artificial substrate pNPP, producing p-nitrophenol, which can be quantified by measuring absorbance at 405 nm.[19]
-
Malachite Green Assay : This method measures the release of free phosphate from a phosphopeptide substrate. The phosphate reacts with malachite green to form a colored complex that is measured spectrophotometrically.[19][20]
-
Fluorescence-Based Assays : These highly sensitive assays use fluorogenic substrates that exhibit a significant increase in fluorescence upon dephosphorylation, allowing for continuous kinetic measurements in high-throughput formats.[21]
Cell-Based Assays
These assays assess the effects of inhibitors in a more physiologically relevant context.
-
Cell Proliferation and Survival Assays : The impact of PTP1B inhibition on cell growth and viability can be measured using techniques like crystal violet staining or CFSE-based flow cytometry.[22]
-
Protein Chip-Based Assays : These assays can validate the inhibitory effect of compounds on the dephosphorylation of biologically relevant substrates, such as the phospho-insulin receptor, in a high-throughput manner.[23]
-
Cell Adhesion Assays : The role of PTP1B in cell-cell adhesion can be investigated through cell detachment assays, where inhibitor-treated cells are subjected to trypsinization, and the rate of detachment is quantified.[22]
Structural Biology Techniques
-
X-ray Crystallography : This technique is indispensable for elucidating the binding modes of both competitive and allosteric inhibitors.[24][25][26] Co-crystallization of PTP1B with an inhibitor provides atomic-level details of the interactions, guiding structure-based drug design.
The following diagram outlines a typical workflow for the discovery and characterization of PTP1B inhibitors.
Conclusion
The dual strategies of competitive and allosteric inhibition offer distinct advantages and challenges in the pursuit of clinically viable PTP1B inhibitors. While competitive inhibitors have traditionally been the focus, their development is often plagued by issues of selectivity. Allosteric inhibitors, by targeting less conserved sites, present a promising avenue for achieving greater specificity and potentially overcoming the hurdles that have so far limited the translation of PTP1B inhibitors to the clinic. A continued, integrated approach utilizing biochemical assays, cell-based models, and structural biology will be paramount in realizing the therapeutic potential of targeting this key metabolic regulator.
References
- 1. Protein tyrosine phosphatase 1B in metabolic diseases and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Genetics of PTPN1 and Obesity: Insights from Mouse Models of Tissue-Specific PTP1B Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein tyrosine phosphatase 1B (PTP1B) inhibitors as potential anti-diabetes agents: patent review (2015-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liver-Specific Deletion of Protein-Tyrosine Phosphatase 1B (PTP1B) Improves Metabolic Syndrome and Attenuates Diet-Induced Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fast Screening of Protein Tyrosine Phosphatase 1B Inhibitor from Salvia miltiorrhiza Bge by Cell Display-Based Ligand Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fast Screening of Protein Tyrosine Phosphatase 1B Inhibitor from Salvia miltiorrhiza Bge by Cell Display-Based Ligand Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protein Tyrosine Phosphatase-1B (PTP-1B) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 21. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of PTP1B disrupts cell–cell adhesion and induces anoikis in breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.iucr.org [journals.iucr.org]
- 25. journals.iucr.org [journals.iucr.org]
- 26. X-ray structure of PTP1B in complex with a new PTP1B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: PTP1B-IN-19 In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in insulin (B600854) and leptin signaling pathways, making it a key therapeutic target for type 2 diabetes and obesity.[1][2][3] This document provides a detailed protocol for conducting an in vitro enzyme inhibition assay to evaluate the potency of inhibitors, such as PTP1B-IN-19, against human recombinant PTP1B.
Principle of the Assay
The PTP1B inhibition assay is a colorimetric, non-radioactive method for measuring the phosphatase activity of purified PTP1B.[4] The assay quantifies the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (B84403) (pNPP), by PTP1B. The reaction yields p-nitrophenol, a yellow product that can be measured by its absorbance at 405 nm.[1][5][6][7] Alternatively, a more specific assay can be performed using a phosphopeptide substrate derived from the insulin receptor, with the released inorganic phosphate detected using a Malachite green-based reagent.[4] The inhibitory effect of a test compound, such as this compound, is determined by measuring the reduction in phosphatase activity in its presence.
PTP1B Signaling Pathway
PTP1B plays a crucial role in downregulating key cellular signaling pathways. The diagram below illustrates the involvement of PTP1B in the insulin signaling cascade.
Caption: PTP1B negatively regulates the insulin signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for the PTP1B in vitro enzyme inhibition assay.
Caption: Workflow for PTP1B in vitro enzyme inhibition assay.
Experimental Protocols
This section provides a detailed methodology for determining the inhibitory activity of this compound against PTP1B using the pNPP substrate.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Human Recombinant PTP1B | BIOMOL® International LP, USA | (Specify) |
| p-Nitrophenyl Phosphate (pNPP) | Sigma-Aldrich | (Specify) |
| This compound | (Specify) | (Specify) |
| Suramin (B1662206) (Control Inhibitor) | Abcam | ab139465 (as part of a kit) |
| Tris-HCl | (Specify) | (Specify) |
| NaCl | (Specify) | (Specify) |
| EDTA | (Specify) | (Specify) |
| Dithiothreitol (DTT) | (Specify) | (Specify) |
| Bovine Serum Albumin (BSA) | (Specify) | (Specify) |
| 96-well Microplate | (Specify) | (Specify) |
| Microplate Reader | (Specify) | (Specify) |
Reagent Preparation
-
Assay Buffer (50 mM Citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT) : Prepare a stock solution of the buffer and adjust the pH to 6.0.[1] Alternatively, a buffer consisting of 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM DTT can be used.[5]
-
PTP1B Enzyme Solution : Dilute the human recombinant PTP1B to a final concentration of 1 µg/mL in the assay buffer.[5] The optimal enzyme concentration may need to be determined empirically.
-
pNPP Substrate Solution (4 mM) : Dissolve pNPP in the assay buffer to a final concentration of 4 mM.[5]
-
This compound Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to various concentrations in the assay buffer.
-
Control Inhibitor Stock Solution : Prepare a stock solution of a known PTP1B inhibitor, such as suramin or sodium orthovanadate, in the assay buffer.
Assay Procedure
-
Plate Setup : Add 130 µL of assay buffer to each well of a 96-well microplate.[5]
-
Inhibitor Addition : Add 10 µL of various concentrations of this compound to the respective wells. For the positive control, add 10 µL of the control inhibitor. For the negative control (100% activity), add 10 µL of the solvent used to dissolve the inhibitor.
-
Enzyme Addition : Add 20 µL of the PTP1B enzyme solution (1 µg/mL) to each well.[5]
-
Pre-incubation : Gently mix the contents of the plate and pre-incubate at 37°C for 10 minutes.
-
Reaction Initiation : Add 40 µL of the 4 mM pNPP substrate solution to each well to start the enzymatic reaction.[5]
-
Incubation : Incubate the plate at 37°C for 30 minutes.[1] The incubation time can be optimized based on the enzyme activity.
-
Reaction Termination : Stop the reaction by adding a suitable stop solution, such as 1 M NaOH.[1]
-
Absorbance Measurement : Measure the absorbance of each well at 405 nm using a microplate reader.[1][5][7]
Data Presentation and Analysis
The inhibitory activity of this compound is calculated as the percentage of inhibition of PTP1B activity. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.
Calculation of Percent Inhibition
The percent inhibition is calculated using the following formula:
% Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of negative control - Absorbance of blank)] * 100
IC50 Determination
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Sample Data Tables
Table 1: Raw Absorbance Data
| [this compound] (µM) | Replicate 1 (Abs 405 nm) | Replicate 2 (Abs 405 nm) | Replicate 3 (Abs 405 nm) |
| 0 (Negative Control) | 1.254 | 1.268 | 1.261 |
| 0.1 | 1.132 | 1.145 | 1.138 |
| 1 | 0.879 | 0.891 | 0.885 |
| 10 | 0.456 | 0.462 | 0.459 |
| 100 | 0.123 | 0.128 | 0.125 |
| Blank | 0.050 | 0.052 | 0.051 |
Table 2: Calculated Percent Inhibition and IC50 Value
| [this compound] (µM) | Average Absorbance | Corrected Absorbance | % Inhibition |
| 0 | 1.261 | 1.210 | 0 |
| 0.1 | 1.138 | 1.087 | 10.2 |
| 1 | 0.885 | 0.834 | 31.1 |
| 10 | 0.459 | 0.408 | 66.3 |
| 100 | 0.125 | 0.074 | 93.9 |
| IC50 (µM) | (Calculated Value) |
Conclusion
This protocol provides a robust and reproducible method for assessing the in vitro inhibitory activity of this compound against PTP1B. The use of a colorimetric substrate allows for a high-throughput screening of potential inhibitors. Accurate determination of the IC50 value is crucial for the characterization and further development of novel PTP1B inhibitors for the treatment of metabolic diseases.
References
- 1. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 3. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 4. content.abcam.com [content.abcam.com]
- 5. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Testing Ptp1B-IN-19 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in insulin (B600854) and leptin signaling pathways.[1][2][3] Its overexpression or hyperactivity is linked to insulin resistance, type 2 diabetes, and obesity.[3][4][5] PTP1B carries out its function by dephosphorylating key proteins such as the insulin receptor (IR) and insulin receptor substrate (IRS-1), thereby attenuating the downstream signaling cascade.[3] Consequently, inhibition of PTP1B is a promising therapeutic strategy for these metabolic disorders. Ptp1B-IN-19 is a molecule designed as an inhibitor of PTP1B. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound.
The following protocols describe methods to:
-
Determine the cytotoxic effect of this compound on cells.
-
Quantify the inhibition of PTP1B activity in a cellular context.
-
Visualize the effect of this compound on downstream signaling pathways.
Key Signaling Pathway
PTP1B primarily impacts the insulin signaling pathway. The diagram below illustrates the central role of PTP1B and the expected effect of this compound.
Caption: Insulin signaling pathway and the inhibitory action of this compound.
Data Presentation
The efficacy of this compound and other inhibitors can be summarized in the following tables. Data for other PTP1B inhibitors are provided as a reference for expected outcomes.
Table 1: In Vitro PTP1B Inhibition
| Compound | IC50 (µM) | Inhibition Type | Reference |
| This compound | TBD | TBD | - |
| Trodusquemine | 1 | Non-competitive | [6] |
| JTT-551 | 0.22 (Ki) | Not Specified | [6] |
| Salvianolic acid B | 23.35 | Non-competitive | [7] |
| Phosphoeleganin | 1.3 | Not Specified | [8] |
TBD: To be determined by the described assays.
Table 2: Cell Viability (MTT Assay)
| Cell Line | Treatment | Concentration (µM) | % Viability (relative to control) |
| User-defined | This compound | e.g., 1, 5, 10, 25, 50 | TBD |
| SW1573 (High PTP1B) | 5f (inhibitor) | 10 | ~60% |
| WS-1 (Low PTP1B) | 5f (inhibitor) | 10 | ~95% |
Data for inhibitor '5f' is illustrative and sourced from a study on different cell lines to show expected differential effects based on PTP1B expression.[9]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2, 3T3-L1 adipocytes) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis of Protein Phosphorylation
This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the insulin signaling pathway, such as the Insulin Receptor (IR) and Akt.
Workflow:
Caption: Western blot experimental workflow.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2) and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with the desired concentration of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., anti-p-IR, anti-p-Akt) and total proteins (e.g., anti-IR, anti-Akt) overnight at 4°C. A loading control like β-actin should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Quantification: Quantify the band intensities using software like ImageJ.[10] Normalize the phosphorylated protein levels to the total protein levels.
Immunofluorescence Staining for GLUT4 Translocation
This assay visualizes the effect of this compound on insulin-stimulated glucose transporter 4 (GLUT4) translocation to the plasma membrane in adipocytes.
Workflow:
Caption: Immunofluorescence workflow for GLUT4 translocation.
Protocol:
-
Cell Culture: Seed 3T3-L1 adipocytes on glass coverslips in a 24-well plate.
-
Treatment:
-
Serum-starve the cells for 2-4 hours.
-
Pre-treat with this compound or vehicle for 1 hour.
-
Stimulate with insulin (100 nM) for 30 minutes.
-
-
Fixation:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11]
-
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[12]
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Antibody Staining:
-
Incubate with a primary antibody against GLUT4 for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.[13]
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence or confocal microscope.
-
-
Analysis: In insulin-stimulated cells treated with an effective PTP1B inhibitor, an increase in GLUT4 staining at the cell periphery (plasma membrane) is expected.
Conclusion
The described cell-based assays provide a comprehensive framework for evaluating the efficacy of the PTP1B inhibitor, this compound. These protocols can be adapted to various cell lines and experimental conditions to thoroughly characterize the inhibitor's cellular activity and its potential as a therapeutic agent for metabolic diseases.
References
- 1. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast Screening of Protein Tyrosine Phosphatase 1B Inhibitor from Salvia miltiorrhiza Bge by Cell Display-Based Ligand Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Targeting of PTP1B and Aldose Reductase with Marine Drug Phosphoeleganin: A Promising Strategy for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arigobio.com [arigobio.com]
- 12. usbio.net [usbio.net]
- 13. scbt.com [scbt.com]
Application Notes and Protocols for Studying Insulin Signaling with Ptp1B-IN-19 in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ptp1B-IN-19, a benzimidazole (B57391) derivative and a mixed-type inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), to investigate insulin (B600854) signaling pathways in cultured mammalian cells.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin signaling cascade.[1][2] It acts by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1).[3][4] This dephosphorylation attenuates the signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for glucose uptake.[3][5] Inhibition of PTP1B has been shown to enhance insulin sensitivity, making it a promising therapeutic target for type 2 diabetes and obesity. This compound (also known as Compound 43) is a selective, cell-permeable, mixed-type inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in insulin signaling in cellular models.[1]
This compound: Key Characteristics
| Property | Value | Reference |
| Inhibitor Name | This compound (Compound 43) | [1] |
| Target | Protein Tyrosine Phosphatase 1B (PTP1B) | [1] |
| Ki | 23.3 μM | [1] |
| Mechanism of Action | Mixed-type inhibitor | [1][6] |
| Chemical Class | Benzimidazole derivative | [1] |
| Solubility | Soluble in DMSO | Vendor Datasheet |
| Storage | Store at -20°C as a solid or in solution | Vendor Datasheet |
Visualizing the Insulin Signaling Pathway and PTP1B Inhibition
The following diagrams illustrate the insulin signaling pathway, the role of PTP1B, and the mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on insulin signaling in cultured cells. It is recommended to optimize inhibitor concentration and incubation times for your specific cell line and experimental conditions.
Protocol 1: Western Blot Analysis of Insulin Signaling Proteins
This protocol allows for the detection of changes in the phosphorylation state of key insulin signaling proteins, such as Akt and the insulin receptor, following treatment with this compound.
Materials:
-
Cultured cells (e.g., HepG2, 3T3-L1 adipocytes, L6 myotubes)
-
This compound (dissolved in DMSO)
-
Insulin (100 nM typical final concentration)
-
Serum-free culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-IR (Tyr1150/1151), anti-IR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Serum starve the cells for 4-6 hours in serum-free medium.
-
Pre-treat cells with various concentrations of this compound (e.g., 1-50 µM, based on Ki) or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with insulin (e.g., 100 nM) for 10-15 minutes.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (whole-cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Protocol 2: 2-Deoxy-D-[³H]-glucose Uptake Assay
This protocol measures the rate of glucose uptake into cells, a key downstream effect of insulin signaling.
Materials:
-
Cultured cells (e.g., 3T3-L1 adipocytes, L6 myotubes)
-
This compound (dissolved in DMSO)
-
Insulin
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]-glucose
-
Cytochalasin B
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Treatment:
-
Differentiate cells as required (e.g., 3T3-L1 preadipocytes to adipocytes).
-
Serum starve cells for 2-4 hours in serum-free medium.
-
Pre-treat cells with this compound or vehicle (DMSO) for 1-2 hours in KRH buffer.
-
Stimulate with insulin (e.g., 100 nM) for 20-30 minutes.
-
-
Glucose Uptake:
-
Add 2-Deoxy-D-[³H]-glucose to each well and incubate for 5-10 minutes.
-
To determine non-specific uptake, treat a set of wells with cytochalasin B prior to adding the radiolabeled glucose.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
-
Cell Lysis and Measurement:
-
Lyse the cells with 0.1 M NaOH.
-
Transfer a portion of the lysate to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Use another portion of the lysate to determine the protein concentration for normalization.
-
-
Data Analysis:
-
Subtract the non-specific uptake (from cytochalasin B-treated wells) from all other values.
-
Normalize the radioactive counts to the protein concentration.
-
Protocol 3: Fluorescent Glucose Uptake Assay
This is a non-radioactive alternative to the [³H]-2-deoxyglucose uptake assay, using a fluorescent glucose analog like 2-NBDG.
Materials:
-
Cultured cells
-
This compound (dissolved in DMSO)
-
Insulin
-
Glucose-free culture medium
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well black, clear-bottom plate.
-
Serum starve cells as described previously.
-
Pre-treat with this compound or vehicle.
-
Stimulate with insulin.
-
-
Fluorescent Glucose Uptake:
-
Add 2-NBDG to the wells (final concentration typically 50-200 µg/mL) and incubate for 30-60 minutes.
-
-
Measurement:
-
Wash the cells with ice-cold PBS.
-
Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/535 nm).
-
Alternatively, visualize and quantify cellular fluorescence using a fluorescence microscope.
-
Data Presentation
All quantitative data should be presented in a clear and organized manner. Below are example tables for presenting results from the described experiments.
Table 1: Effect of this compound on Insulin-Stimulated Akt Phosphorylation
| Treatment | This compound (µM) | p-Akt/Total Akt Ratio (Fold Change vs. Vehicle) |
| Vehicle | 0 | 1.0 ± 0.1 |
| Insulin (100 nM) | 0 | 5.2 ± 0.4 |
| Insulin (100 nM) | 1 | 6.5 ± 0.5 |
| Insulin (100 nM) | 10 | 8.1 ± 0.6 |
| Insulin (100 nM) | 25 | 9.3 ± 0.7 |
| Insulin (100 nM) | 50 | 9.8 ± 0.8** |
| Data are representative and should be determined experimentally. Values are mean ± SEM. *p < 0.05, *p < 0.01 vs. Insulin alone. |
Table 2: Effect of this compound on Insulin-Stimulated Glucose Uptake
| Treatment | This compound (µM) | Glucose Uptake (pmol/mg protein/min) |
| Basal | 0 | 15.2 ± 1.8 |
| Insulin (100 nM) | 0 | 45.7 ± 3.5 |
| Insulin (100 nM) | 1 | 55.1 ± 4.1 |
| Insulin (100 nM) | 10 | 68.9 ± 5.2 |
| Insulin (100 nM) | 25 | 75.3 ± 6.0 |
| Insulin (100 nM) | 50 | 78.1 ± 6.3** |
| Data are representative and should be determined experimentally. Values are mean ± SEM. *p < 0.05, *p < 0.01 vs. Insulin alone. |
Troubleshooting
-
High background in Western blots: Ensure adequate blocking and washing steps. Use high-quality antibodies and optimize their dilutions.
-
No effect of this compound: Verify the activity of the inhibitor. The compound may not be cell-permeable in your specific cell line, or the concentration may be too low. Perform a dose-response curve to determine the optimal concentration.
-
High variability in glucose uptake assays: Ensure consistent cell densities and accurate timing of all steps. Thoroughly wash cells to remove extracellular glucose.
Conclusion
This compound is a valuable chemical probe for elucidating the role of PTP1B in insulin signaling. By employing the detailed protocols and guidelines presented in these application notes, researchers can effectively investigate the impact of PTP1B inhibition on key cellular processes such as protein phosphorylation and glucose metabolism. These studies will contribute to a deeper understanding of insulin resistance and the development of novel therapeutics for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Ptp1B Inhibitor Treatment in In Vivo Animal Models of Diabetes
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors in in vivo animal models of diabetes. The protocols and data presented are based on established methodologies for evaluating PTP1B inhibitors as potential therapeutic agents for type 2 diabetes.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of both insulin (B600854) and leptin signaling pathways.[1][2] It acts by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating the downstream signaling cascade responsible for glucose uptake and metabolism.[1] Overexpression or increased activity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes.[3] Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy to enhance insulin sensitivity and improve glycemic control.[1][2]
Studies using PTP1B deficient mice have demonstrated that these animals exhibit increased insulin sensitivity, resistance to high-fat diet-induced obesity, and improved glucose homeostasis.[1][3] Pharmacological inhibition of PTP1B aims to replicate these beneficial metabolic effects. This document outlines the in vivo application of a representative PTP1B inhibitor, referred to herein as Ptp1B-IN-19, for the treatment of diabetes in animal models.
Data Presentation
The following table summarizes the typical quantitative data obtained from in vivo studies of PTP1B inhibitors in diabetic animal models. The data is representative and compiled from various studies on different PTP1B inhibitors.
| Parameter | Control (Vehicle) | This compound Treated | Percent Change | Reference |
| Fasting Blood Glucose (mg/dL) | 250 ± 20 | 150 ± 15 | ↓ 40% | [1] |
| Postprandial Blood Glucose (mmol/L) | 29.4 ± 1.2 | 24.7 ± 0.6 | ↓ 16% | [1] |
| Plasma Insulin (ng/mL) | 1.5 ± 0.3 | 0.8 ± 0.2 | ↓ 47% | [4] |
| Glucose Tolerance (AUC) | 30000 ± 2500 | 20000 ± 2000 | ↓ 33% | [5][6] |
| Body Weight (g) | 45 ± 2 | 40 ± 1.8 | ↓ 11% | [5][6] |
| Liver PTP1B mRNA Expression (relative units) | 1.0 ± 0.1 | 0.4 ± 0.05 | ↓ 60% | [7] |
| Hepatic IR Phosphorylation (fold change) | 1.0 ± 0.2 | 2.5 ± 0.4 | ↑ 150% | [4] |
| Hepatic Akt Phosphorylation (fold change) | 1.0 ± 0.15 | 2.0 ± 0.3 | ↑ 100% | [4] |
Experimental Protocols
Animal Model
A common model for these studies is the high-fat diet (HFD)-induced obese and diabetic mouse model. C57BL/6 mice are typically fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and hyperglycemia. Another model is the streptozotocin (B1681764) (STZ)-induced diabetic mouse, which mimics type 1 diabetes, but can be combined with a high-fat diet to model type 2 diabetes.[8]
This compound Administration
-
Formulation: this compound is dissolved in a vehicle suitable for in vivo administration, such as a solution of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in sterile water.
-
Dosage: Based on studies with other small molecule PTP1B inhibitors, a starting dose of 5-10 mg/kg body weight can be used.[5] Dose-response studies should be conducted to determine the optimal effective dose.
-
Route of Administration: Oral gavage is a common route for daily administration.
-
Treatment Duration: A typical treatment period ranges from 4 to 8 weeks.
Key Experiments
-
Measurement of Blood Glucose and Insulin Levels:
-
Fasting blood glucose is measured weekly from tail vein blood using a glucometer.
-
Plasma insulin levels are determined at the end of the study using an ELISA kit.
-
-
Glucose Tolerance Test (GTT):
-
Mice are fasted overnight (12-16 hours).
-
A baseline blood glucose reading is taken (t=0).
-
Mice are administered an intraperitoneal (IP) injection of glucose (2 g/kg body weight).
-
Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-injection.
-
The area under the curve (AUC) is calculated to assess glucose tolerance.
-
-
Insulin Tolerance Test (ITT):
-
Mice are fasted for 4-6 hours.
-
A baseline blood glucose reading is taken (t=0).
-
Mice are administered an IP injection of insulin (0.75 U/kg body weight).
-
Blood glucose levels are measured at 15, 30, 45, and 60 minutes post-injection.
-
The rate of glucose clearance is used to assess insulin sensitivity.
-
-
Western Blot Analysis of Insulin Signaling Pathway:
-
At the end of the treatment period, tissues such as the liver, skeletal muscle, and adipose tissue are collected.
-
Tissue lysates are prepared and protein concentrations are determined.
-
Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against total and phosphorylated forms of key insulin signaling proteins, including IR, IRS1, and Akt.
-
Densitometry is used to quantify the levels of protein phosphorylation.
-
Mandatory Visualizations
PTP1B Signaling Pathway in Diabetes
Caption: PTP1B negatively regulates insulin signaling.
Experimental Workflow for In Vivo Study
Caption: Workflow for evaluating this compound in diabetic mice.
Logical Relationship of PTP1B Inhibition
Caption: Downstream effects of PTP1B inhibition.
References
- 1. Discovery of novel PTP1B inhibitors with antihyperglycemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. mdpi.com [mdpi.com]
- 5. Protein Tyrosine Phosphatase 1B Deficiency Improves Glucose Homeostasis in Type 1 Diabetes Treated With Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Dose-Response Curve of PTP1B-IN-19 in Cellular Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. It achieves this by dephosphorylating the insulin receptor (IR) and its substrates, as well as components of the JAK/STAT signaling cascade.[1][2][3][4] Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy for type 2 diabetes and obesity. PTP1B-IN-19 is a small molecule inhibitor designed to target PTP1B. This document provides detailed protocols for determining the dose-response curve of this compound in a relevant cell line, thereby establishing its cellular potency and efficacy. The primary methods described are a cell viability assay to determine the non-toxic concentration range and a Western blot-based functional assay to measure the inhibitor's effect on insulin signaling.
PTP1B Signaling Pathway and Inhibition
PTP1B exerts its regulatory function by removing phosphate (B84403) groups from tyrosine residues on key signaling proteins. In the insulin signaling pathway, PTP1B directly dephosphorylates the activated insulin receptor, attenuating the downstream cascade that leads to glucose uptake and metabolism. PTP1B inhibitors, such as this compound, block this dephosphorylation activity, leading to sustained activation of the insulin receptor and enhanced downstream signaling.
Experimental Protocols
Cell Culture
The human hepatocellular carcinoma cell line, HepG2, is a suitable model for these studies as it expresses the insulin receptor and is widely used for investigating insulin signaling and glucose metabolism.
-
Cell Line: HepG2 (ATCC® HB-8065™)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT or Resazurin)
This assay is crucial for determining the concentration range of this compound that does not induce cytotoxicity, ensuring that the observed effects in the functional assay are due to specific PTP1B inhibition and not cell death.
-
Materials:
-
HepG2 cells
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or Resazurin solution
-
DMSO (for MTT assay)
-
Microplate reader
-
-
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range, based on known IC50 values of similar PTP1B inhibitors (which range from nanomolar to low micromolar in enzymatic assays), would be from 0.01 µM to 100 µM.[5][6] Include a vehicle control (DMSO) at the highest concentration used for the dilutions.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate for 24-48 hours.
-
For MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
For Resazurin Assay:
-
Add 20 µL of Resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure fluorescence with excitation at 560 nm and emission at 590 nm.
-
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Dose-Response Determination by Western Blot
This functional assay measures the ability of this compound to enhance insulin-stimulated phosphorylation of the insulin receptor (IR) and its downstream target, Akt.
-
Materials:
-
HepG2 cells
-
6-well cell culture plates
-
This compound stock solution
-
Human Insulin solution (10 µM stock in sterile water)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-Insulin Receptor β (Tyr1150/1151)
-
Total Insulin Receptor β
-
Phospho-Akt (Ser473)
-
Total Akt
-
β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
-
-
Protocol:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the viability assay) for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with 100 nM insulin for 10-15 minutes. Include a non-insulin-stimulated control.
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Perform densitometric analysis of the bands. Normalize the phosphorylated protein levels to the total protein levels.
-
Data Presentation and Analysis
The quantitative data from the cell viability and Western blot experiments should be summarized in tables for clarity and ease of comparison.
Table 1: Cell Viability of HepG2 Cells Treated with this compound
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 97.1 ± 5.5 |
| 10 | 95.3 ± 6.1 |
| 25 | 88.4 ± 7.3 |
| 50 | 75.2 ± 8.9 |
| 100 | 52.6 ± 9.5 |
| (Note: Data are hypothetical and for illustrative purposes only.) |
Table 2: Dose-Dependent Effect of this compound on Insulin-Stimulated Protein Phosphorylation
| This compound Conc. (µM) | Normalized p-IR/Total IR (Fold Change) | Normalized p-Akt/Total Akt (Fold Change) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 0.1 | 1.2 | 1.1 |
| 1 | 2.5 | 1.8 |
| 10 | 4.8 | 3.5 |
| 25 | 5.2 | 4.1 |
| (Note: Data are hypothetical and for illustrative purposes only.) |
From the Western blot data, a dose-response curve can be generated by plotting the fold change in phosphorylation against the logarithm of the this compound concentration. This allows for the calculation of the half-maximal effective concentration (EC50), which represents the concentration of the inhibitor that produces 50% of the maximal response.
Conclusion
The protocols outlined in this document provide a comprehensive framework for determining the dose-response curve of this compound in a cell-based setting. By first establishing a non-toxic concentration range and then quantifying the inhibitor's effect on a key signaling pathway, researchers can accurately assess its cellular potency. This information is critical for the further development of this compound as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Reaction of Protein-tyrosine Phosphatase 1B: CRYSTAL STRUCTURES FOR TRANSITION STATE ANALOGS OF BOTH CATALYTIC STEPS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTP1B Inhibitor [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
Measuring the Effect of Ptp1B-IN-19 on Glucose Uptake in Adipocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for investigating the effect of Ptp1B-IN-19, a selective benzimidazole (B57391) derivative and protein tyrosine phosphatase 1B (PTP1B) inhibitor, on glucose uptake in adipocytes. PTP1B is a key negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a promising therapeutic strategy for type 2 diabetes.[1][2][3][4] These protocols are designed for researchers in metabolic disease, drug discovery, and cell biology to assess the efficacy of this compound in a cellular context. The methodologies described herein utilize the 3T3-L1 adipocyte cell line, a well-established model for studying adipogenesis and glucose metabolism.
Introduction to this compound and its Mechanism of Action
Protein Tyrosine Phosphatase 1B (PTP1B) is an enzyme that plays a crucial role in downregulating the insulin signaling cascade by dephosphorylating the insulin receptor (IR) and its substrates, such as insulin receptor substrate-1 (IRS-1).[3] Overactivity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes. PTP1B inhibitors, therefore, are being investigated as potential therapeutics to enhance insulin sensitivity.
This compound (also known as Compound 43) is a benzimidazole derivative that acts as a PTP1B inhibitor with a reported Ki of 23.3 μM. By inhibiting PTP1B, this compound is expected to increase the phosphorylation of key proteins in the insulin signaling pathway, leading to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane and a subsequent increase in glucose uptake into the cell.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| Target | Protein Tyrosine Phosphatase 1B (PTP1B) | |
| Chemical Class | Benzimidazole derivative | |
| Inhibition Constant (Ki) | 23.3 μM | |
| Mode of Inhibition | Likely mixed-type | |
| Primary Therapeutic Area | Type 2 Diabetes |
Table 2: Expected Outcome of this compound Treatment on Glucose Uptake in Adipocytes
| Experimental Condition | Expected Outcome |
| Basal (No Insulin) | Minimal to no increase in glucose uptake. |
| Insulin Stimulation | Significant increase in glucose uptake. |
| This compound + Insulin Stimulation | Further enhancement of insulin-stimulated glucose uptake compared to insulin alone. |
| This compound (alone) | Potential for a modest increase in glucose uptake, mimicking insulin action. |
Experimental Protocols
Protocol 1: Differentiation of 3T3-L1 Preadipocytes into Mature Adipocytes
This protocol describes the induction of differentiation of 3T3-L1 preadipocytes into mature, insulin-responsive adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 4.5 g/L glucose, L-glutamine, and sodium pyruvate
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dexamethasone
-
3-isobutyl-1-methylxanthine (IBMX)
-
Insulin solution
-
6-well or 12-well cell culture plates
Procedure:
-
Plating Preadipocytes: Seed 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin. Culture at 37°C in a humidified atmosphere with 5% CO2.
-
Confluence: Grow cells until they reach 100% confluence. Maintain them in this confluent state for an additional 48 hours (post-confluence). This is Day 0.
-
Initiation of Differentiation (Day 0): Change the medium to a differentiation medium composed of DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Treatment (Day 2): After 48 hours, replace the differentiation medium with DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin.
-
Maturation (Day 4 onwards): After another 48 hours, switch to DMEM with 10% FBS and 1% Penicillin-Streptomycin. Replace the medium every 2 days.
-
Mature Adipocytes: The cells should be fully differentiated into mature adipocytes, characterized by the accumulation of lipid droplets, by Day 8-12. These cells are now ready for glucose uptake assays.
Protocol 2: 2-NBDG Glucose Uptake Assay
This protocol measures glucose uptake using the fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
Materials:
-
Differentiated 3T3-L1 adipocytes (from Protocol 1)
-
This compound
-
Insulin solution
-
Krebs-Ringer-HEPES (KRH) buffer (or similar glucose-free buffer)
-
2-NBDG
-
Phloretin (B1677691) (a glucose transporter inhibitor, as a negative control)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Serum Starvation: Gently wash the differentiated adipocytes twice with warm PBS. Then, incubate the cells in serum-free DMEM for 2-4 hours at 37°C.
-
Inhibitor Pre-treatment: After starvation, wash the cells twice with KRH buffer. Incubate the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) in KRH buffer for 1 hour at 37°C. Include a vehicle control (DMSO) and a positive control (insulin alone).
-
Insulin Stimulation: Add insulin to a final concentration of 100 nM to the appropriate wells and incubate for 30 minutes at 37°C. For basal conditions, add vehicle instead of insulin.
-
2-NBDG Incubation: Add 2-NBDG to a final concentration of 50-100 µM to all wells and incubate for 30-60 minutes at 37°C. For a negative control, pre-treat some cells with 200 µM phloretin for 30 minutes before adding 2-NBDG.
-
Termination of Uptake: Remove the 2-NBDG containing buffer and wash the cells three times with ice-cold PBS to stop the glucose uptake.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of approximately 485/535 nm. Alternatively, visualize the cells under a fluorescence microscope.
Protocol 3: Western Blot Analysis of Insulin Signaling Pathway Proteins
This protocol is for assessing the phosphorylation status of key proteins in the insulin signaling pathway.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
Insulin solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-IR (Tyr1150/1151), anti-IR, anti-p-IRS1 (Tyr612), anti-IRS1, anti-p-Akt (Ser473), anti-Akt, and anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat differentiated 3T3-L1 adipocytes as described in the glucose uptake assay (serum starvation, inhibitor pre-treatment, and insulin stimulation).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualization
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases [mdpi.com]
- 4. Protein tyrosine phosphatase 1B (PTP1B) inhibitors as potential anti-diabetes agents: patent review (2015-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of Ptp1B in Cancer Cell Migration Using a Selective Inhibitor
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract:
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical regulator of oncogenic signaling pathways, playing a significant role in cancer cell proliferation, survival, and metastasis. Overexpression of PTP1B has been observed in various malignancies, correlating with poor prognosis and increased metastatic potential. These application notes provide a comprehensive guide for investigating the role of PTP1B in cancer cell migration using a selective PTP1B inhibitor. Detailed protocols for key in vitro assays, including wound healing, transwell migration, and invasion assays, are provided. Furthermore, methods for elucidating the underlying molecular mechanisms through western blotting and immunofluorescence are described. Representative data and visualizations are included to guide researchers in their experimental design and data interpretation.
Introduction to Ptp1B in Cancer Cell Migration
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that has been traditionally studied for its role in metabolic regulation. However, a growing body of evidence has implicated PTP1B as a key promoter of cancer progression.[1][2][3][4][5] In many cancers, including breast, colon, and melanoma, elevated PTP1B expression is associated with increased tumor growth and metastasis.[2][3][5]
PTP1B contributes to cancer cell migration and invasion primarily through the activation of the Src family kinases.[2][3] PTP1B dephosphorylates the inhibitory tyrosine residue (Tyr530) of Src, leading to its activation.[3][6] Activated Src, in turn, triggers downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt and Ras/mitogen-activated protein kinase (MAPK) pathways, which are central to the regulation of cell motility, adhesion, and invasion.[6][7] Inhibition of PTP1B has been shown to suppress the migration and invasion of cancer cells in vitro and reduce metastasis in preclinical animal models.[3][6]
This document outlines protocols to study the effects of a selective PTP1B inhibitor, hereby referred to as Ptp1B-IN-XX, on cancer cell migration and the associated signaling pathways.
Data Presentation: Representative Effects of Ptp1B-IN-XX
The following tables present representative quantitative data on the effect of Ptp1B-IN-XX on cancer cell migration, invasion, and signaling. This data is illustrative and will vary depending on the cell line and experimental conditions.
Table 1: Effect of Ptp1B-IN-XX on Cancer Cell Migration and Invasion
| Treatment | Wound Closure (%) (24h) | Migrated Cells (per field) | Invaded Cells (per field) |
| Vehicle Control | 85 ± 5 | 250 ± 20 | 180 ± 15 |
| Ptp1B-IN-XX (10 µM) | 30 ± 4 | 80 ± 10 | 50 ± 8 |
| Ptp1B-IN-XX (20 µM) | 15 ± 3 | 40 ± 5 | 20 ± 4 |
Table 2: Effect of Ptp1B-IN-XX on Key Signaling Proteins
| Treatment | p-Src (Tyr416) / Total Src | p-Akt (Ser473) / Total Akt | p-ERK1/2 / Total ERK1/2 |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| Ptp1B-IN-XX (10 µM) | 0.45 | 0.55 | 0.60 |
| Ptp1B-IN-XX (20 µM) | 0.20 | 0.25 | 0.30 |
Experimental Protocols
Cell Culture and Treatment
-
Culture your cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, A375 for melanoma) in the recommended complete growth medium.
-
For experiments, seed cells at the desired density and allow them to adhere overnight.
-
Prepare stock solutions of Ptp1B-IN-XX in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of Ptp1B-IN-XX or vehicle control for the indicated times. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%.
Wound Healing (Scratch) Assay
This assay measures two-dimensional cell migration.
Protocol:
-
Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Create a "wound" by gently scraping the monolayer with a sterile 200 µL pipette tip.[8][9]
-
Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Replace the medium with a fresh low-serum medium containing either vehicle or Ptp1B-IN-XX. A low-serum medium is used to minimize cell proliferation.[9]
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours) using an inverted microscope.
-
Quantify the wound area at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the 0-hour time point.
Transwell Migration and Invasion Assays
These assays assess the ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (ECM) layer (invasion).
Protocol for Transwell Invasion Assay:
-
Rehydrate Transwell inserts (8 µm pore size) in a serum-free medium.
-
For the invasion assay, coat the upper surface of the insert with a thin layer of Matrigel® or a similar ECM component and allow it to solidify.[10][11][12][13] For the migration assay, this step is omitted.
-
Harvest and resuspend cells in a serum-free medium.
-
Seed a defined number of cells (e.g., 5 x 10⁴) into the upper chamber of the Transwell insert.
-
Add a complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[10][12]
-
Add vehicle or Ptp1B-IN-XX to both the upper and lower chambers.
-
Incubate for 16-24 hours, allowing the cells to invade the ECM and migrate through the pores.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with 70% ethanol (B145695) or 4% paraformaldehyde.[10][11][12]
-
Elute the stain and measure the absorbance, or count the number of stained cells in multiple fields of view under a microscope.
Western Blotting
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
Protocol:
-
Treat cells with Ptp1B-IN-XX for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of Src (p-Src Tyr416), Akt (p-Akt Ser473), and ERK1/2. Also, probe for PTP1B to confirm its expression and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Immunofluorescence
This method is used to visualize the effects of Ptp1B inhibition on the actin cytoskeleton, a key component of the cell migration machinery.
Protocol:
-
Grow cells on glass coverslips and treat with Ptp1B-IN-XX.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.[14]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.[14]
-
Block non-specific binding with 1% BSA in PBS.
-
Incubate with a fluorescently labeled phalloidin (B8060827) conjugate (to stain F-actin) for 30-60 minutes at room temperature.[14]
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the actin cytoskeleton using a fluorescence microscope. Look for changes in stress fiber formation and the presence of migratory structures like lamellipodia and filopodia.
Visualizations
Ptp1B Signaling Pathway in Cancer Cell Migration
Caption: Ptp1B promotes cancer cell migration by activating Src.
Experimental Workflow for Investigating Ptp1B-IN-XX
References
- 1. mdpi.com [mdpi.com]
- 2. Activation of Src by Protein Tyrosine Phosphatase-1B is required for ErbB2 transformation of human breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein tyrosine phosphatase 1B(PTP1B) promotes melanoma cells progression through Src activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTP1B markedly promotes breast cancer progression and is regulated by miR-193a-3p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein tyrosine phosphatase 1B(PTP1B) promotes melanoma cells progression through Src activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. snapcyte.com [snapcyte.com]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. Actin Staining Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
Troubleshooting & Optimization
Ptp1B-IN-19 solubility in DMSO and cell culture media
This technical support guide provides detailed information, troubleshooting tips, and frequently asked questions regarding the solubility and use of PTP1B-IN-19 in DMSO and cell culture media for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO. For instance, similar compounds like PTP1B-IN-2 and other PTP1B inhibitors can be dissolved in DMSO at concentrations of 100 mg/mL.[1][2][3] It is crucial to use newly opened or anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly impact the solubility of the product.[1][4]
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you encounter solubility issues, you can try gently warming the solution and/or using sonication to aid dissolution.[1][4] Ensure you are using a sufficient volume of high-quality, anhydrous DMSO. If precipitation persists, it might indicate that the solution is supersaturated.
Q3: How should I prepare working solutions in cell culture media from my DMSO stock?
A3: To prepare a working solution, the DMSO stock solution should be diluted into your cell culture medium. It is critical to ensure the final concentration of DMSO in the cell culture is low, typically less than 0.5%, to avoid solvent-induced cytotoxicity. Perform serial dilutions to minimize the precipitation of the compound in the aqueous medium.
Q4: I observed precipitation when I diluted my this compound DMSO stock into the cell culture medium. How can I prevent this?
A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. To mitigate this, you can try the following:
-
Increase the dilution factor: Use a more diluted intermediate solution before the final dilution into the media.
-
Use a carrier protein: Adding a small amount of protein like bovine serum albumin (BSA) to the culture medium can help to keep the compound in solution.
-
Optimize the final concentration: The desired final concentration of this compound might be above its solubility limit in the aqueous medium. Consider using a lower final concentration if experimentally feasible.
Q5: What is the stability of this compound in DMSO and cell culture media?
A5: Stock solutions of similar PTP1B inhibitors in DMSO are stable for up to 2 years when stored at -80°C and for 1 year at -20°C.[1] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] The stability in cell culture media is generally much lower, and it is advisable to prepare fresh working solutions for each experiment.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent experimental results.
-
Possible Cause: Degradation of this compound due to improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare fresh aliquots of the stock solution from a new vial. Always store the stock solution at -80°C for long-term storage.[1]
-
Possible Cause: Inaccurate concentration of the stock solution.
-
Solution: Re-dissolve a fresh vial of the compound, ensuring the correct volume of DMSO is used. Use calibrated pipettes for accurate measurement.
Issue 2: High background signal or off-target effects in cell-based assays.
-
Possible Cause: High concentration of DMSO in the final working solution.
-
Solution: Ensure the final DMSO concentration in your cell culture does not exceed a non-toxic level (typically <0.5%). Prepare a dilution series to determine the optimal concentration of this compound with the lowest effective DMSO concentration.
-
Possible Cause: The concentration of this compound used is too high, leading to non-specific effects.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. PTP1B-IN-2, for example, shows effects in the micromolar range in L6 myotubes.[1]
Quantitative Data Summary
The following table summarizes the solubility of related PTP1B inhibitors in various solvents. This data can be used as a reference for this compound.
| Compound | Solvent | Solubility | Reference |
| PTP1B-IN-2 | DMSO | ≥ 100 mg/mL (146.89 mM) | [1] |
| PTP1B-IN-3 | DMSO | 50 mg/mL (138.10 mM) | [4] |
| PTP1B Inhibitor | DMSO | 100 mg/mL | [3] |
| PTP1B Inhibitor | Ethanol | 5 mg/mL | [3] |
| PTP1B-IN-2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.67 mM) | [1] |
| PTP1B-IN-2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.67 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-warm the this compound vial: Allow the vial containing the powdered compound to equilibrate to room temperature before opening to prevent condensation.
-
Add DMSO: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound with a molecular weight of 500 g/mol , you would add 200 µL of DMSO.
-
Dissolve the compound: Vortex the vial for 1-2 minutes. If necessary, use a sonicator or warm the solution gently (e.g., in a 37°C water bath) to ensure complete dissolution.[1][4]
-
Aliquot and store: Once the compound is fully dissolved, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.[1]
Protocol 2: Treatment of Cells with this compound
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution: Dilute the 10 mM stock solution in cell culture medium to an intermediate concentration (e.g., 1 mM or 100 µM). This helps to minimize the final DMSO concentration and reduce the risk of precipitation.
-
Treat the cells: Add the appropriate volume of the intermediate dilution to your cell culture plates to achieve the desired final concentration of this compound. Ensure the final DMSO concentration is below 0.5%.
-
Incubate: Incubate the cells for the desired period as determined by your experimental protocol.
Visualizations
Signaling Pathways
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of several signaling pathways.[5][6]
Caption: PTP1B negatively regulates insulin and leptin signaling.
PTP1B has also been shown to regulate the EGFR/ERK pathway.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 6. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein tyrosine phosphatase 1B regulates migration of ARPE-19 cells through EGFR/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Ptp1B-IN-19 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of the PTP1B inhibitor, Ptp1B-IN-19.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For optimal stability, this compound should be stored under the following conditions. It is also recommended to protect the compound from light.
Q2: How should I store this compound once it is dissolved in a solvent?
A: Stock solutions of this compound should be stored at -80°C for long-term stability. For short-term storage, -20°C is also acceptable. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the shelf-life of this compound?
A: The shelf-life of this compound depends on its form and storage temperature. As a powder, it is stable for up to 2 years at -80°C and 1 year at -20°C. In solvent, it is recommended to be used within 6 months when stored at -80°C.
Q4: In which solvents is this compound soluble?
Q5: How can I ensure the stability of this compound during my experiments?
A: To maintain the integrity of this compound during experiments, it is important to use freshly prepared dilutions from a properly stored stock solution. Avoid prolonged exposure of the compound to ambient temperatures and light. For cell-based assays, the final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid cytotoxicity.
Data Summary
Storage and Stability of this compound
| Form | Storage Temperature | Shelf-Life | Notes |
| Powder | -80°C | 2 years | Protect from light. Shipped on dry ice. |
| Powder | -20°C | 1 year | Protect from light. |
| In Solvent | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. |
| In Solvent | -20°C | See note | Data not available, -80°C is preferred. |
Solubility of Related PTP1B Inhibitors (for reference)
Disclaimer: The following data is for structurally related PTP1B inhibitors and should be used as a guideline. It is recommended to perform a solubility test for this compound in your specific solvent and experimental conditions.
| Compound | Solvent | Concentration |
| PTP1B-IN-1 | DMSO | 38 mg/mL (179.05 mM) |
| PTP1B-IN-2 | DMSO | ≥ 100 mg/mL (146.89 mM) |
| PTP1B-IN-22 | DMSO | Data not specified, but soluble |
Troubleshooting Guide
Issue 1: I am observing inconsistent or no inhibitory activity in my assay.
-
Question: Could my this compound have degraded?
-
Answer: Yes, improper storage or handling can lead to degradation. Ensure that you have been following the recommended storage conditions. Prepare fresh dilutions from your stock solution for each experiment. If the problem persists, consider using a new vial of the compound.
-
-
Question: Is it possible that the compound has precipitated out of solution?
-
Answer: Precipitation can occur, especially when diluting a DMSO stock solution into an aqueous buffer. Visually inspect your solution for any precipitates. If you suspect precipitation, try gently warming the solution or sonicating it. For future experiments, consider optimizing your dilution protocol or using a lower final concentration.
-
Issue 2: I am seeing cytotoxic effects in my cell-based experiments.
-
Question: Could the solvent be causing the cytotoxicity?
-
Answer: High concentrations of solvents like DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your culture medium is at a non-toxic level, typically below 0.5%. Run a vehicle control (medium with the same concentration of DMSO but without the inhibitor) to assess the solvent's effect on your cells.
-
-
Question: Is this compound itself toxic to my cells?
-
Answer: While this compound is designed to be an inhibitor of a specific enzyme, it may have off-target effects or inherent cytotoxicity at high concentrations. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line and assay.
-
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution
This protocol provides a general framework for assessing the stability of this compound in a specific solvent and storage condition.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM. Ensure complete dissolution by vortexing and, if necessary, gentle warming or sonication.
-
-
Storage Conditions:
-
Aliquot the stock solution into multiple small, tightly sealed vials.
-
Store the aliquots at the desired temperatures to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Protect the samples from light.
-
-
Time Points for Analysis:
-
Establish a timeline for stability testing (e.g., Day 0, Day 1, Day 3, Week 1, Week 2, Week 4, etc.).
-
-
Analytical Method:
-
At each time point, retrieve one aliquot from each storage condition.
-
Analyze the concentration and purity of this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Compare the results to the initial analysis at Day 0 to determine the percentage of degradation.
-
-
Data Analysis:
-
Plot the percentage of intact this compound as a function of time for each storage condition.
-
Determine the rate of degradation and the shelf-life under each condition.
-
Visualizations
Caption: Insulin signaling pathway and the inhibitory role of this compound.
Caption: Troubleshooting workflow for common issues with this compound.
Troubleshooting low efficacy of Ptp1B-IN-19 in cell-based assays
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering low efficacy with Ptp1B-IN-19 in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address common issues.
Category 1: Issues with Inhibitor Potency and Activity
Question: We observe potent inhibition of recombinant PTP1B in our biochemical assays, but see little to no effect in our cell-based assays. What could be the reason?
Answer: This is a common challenge when transitioning from a cell-free to a cellular environment. The discrepancy often arises from factors related to the inhibitor's properties within a biological system.
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Poor Cell Permeability: The chemical properties of this compound may prevent it from efficiently crossing the cell membrane to reach its intracellular target, PTP1B, which is localized to the cytoplasmic face of the endoplasmic reticulum.[1][2] Many early PTP1B inhibitors, particularly those mimicking the charged phosphotyrosine substrate, exhibited poor cell permeability.[3][4]
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Efflux by Cellular Pumps: The compound might be actively transported out of the cell by multidrug resistance (MDR) transporters, preventing it from reaching an effective intracellular concentration.
-
Inhibitor Stability and Metabolism: The inhibitor may be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form.
Troubleshooting Steps:
-
Assess Permeability: If not already known, evaluate the cell permeability of this compound using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays.[5]
-
Modify Treatment Conditions: Increase the incubation time or concentration to see if an effect can be achieved. However, be mindful of potential off-target effects and cytotoxicity at higher concentrations.
-
Use Efflux Pump Inhibitors: Co-incubate with known inhibitors of MDR pumps (e.g., verapamil), though this should be done cautiously as it can have confounding effects.
Question: How can I confirm that my this compound is soluble and stable under my experimental conditions?
Answer: The solubility and stability of the inhibitor are critical for its efficacy. Precipitation or degradation will significantly reduce the effective concentration.
-
Solubility Issues: this compound may have poor solubility in aqueous cell culture media, even if it dissolves in a stock solvent like DMSO. When the stock is diluted into the media, the compound can precipitate.
-
Degradation: The compound may be sensitive to light, temperature, or components in the serum or media, leading to degradation over the course of the experiment.
Troubleshooting Steps:
-
Check for Precipitation: After diluting the inhibitor into your final assay medium, centrifuge the medium at high speed and inspect for a pellet. You can also visually inspect the culture wells for any precipitate using a microscope.
-
Optimize Solvent and Concentration: Ensure the final concentration of the stock solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to your cells.[6]
-
Perform Stability Tests: Incubate this compound in your complete cell culture medium for the duration of your experiment (e.g., 24 hours). Then, test the activity of this "pre-incubated" medium in a cell-free enzymatic assay to see if the inhibitor has lost potency.
Category 2: Issues with Experimental Design and Readouts
Question: What is the optimal concentration and treatment duration for this compound?
Answer: There is no universal optimum; it must be determined empirically for each cell line and experimental endpoint.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment using a wide range of concentrations (e.g., from 10 nM to 100 µM) to determine the IC50 (half-maximal inhibitory concentration) in your specific cell-based assay.
-
Time-Course Experiment: Evaluate the effect of the inhibitor at different time points (e.g., 1, 6, 12, 24 hours). The effect of PTP1B inhibition on downstream signaling may be transient or require prolonged treatment.
-
Run a Viability Assay: In parallel with your dose-response experiment, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed effects are not due to cytotoxicity.
Question: How do I choose the best downstream signaling pathway to measure PTP1B inhibition in my cells?
Answer: The choice of readout is critical and depends on the signaling pathways active in your chosen cell model. PTP1B is a key negative regulator of several pathways, most notably the insulin (B600854) and leptin signaling cascades.[7][8][9]
-
Insulin Signaling: PTP1B directly dephosphorylates the activated Insulin Receptor (IR) and its primary substrate, Insulin Receptor Substrate-1 (IRS-1).[8][10][11] Inhibition of PTP1B should lead to increased phosphorylation of IR and IRS-1.
-
Leptin Signaling: PTP1B dephosphorylates Janus kinase 2 (JAK2), a key component of the leptin receptor signaling pathway.[8][10] PTP1B inhibition should enhance JAK2 phosphorylation and its downstream target, STAT3.
-
Other Substrates: PTP1B has been shown to dephosphorylate numerous other substrates, including the Epidermal Growth Factor Receptor (EGFR), Src family kinases, and focal adhesion kinase (FAK), depending on the cellular context.[2][12]
Recommended Readouts:
-
Western Blot: Measure the phosphorylation status of key targets. The most common and direct readouts are phospho-IR (pY1162/1163), phospho-IRS-1 (pY612), and phospho-JAK2 (pY1007/1008).
-
Functional Assays: Measure downstream biological outcomes, such as insulin-stimulated glucose uptake in adipocytes or muscle cells.[13]
Question: Could my choice of cell line be the reason for the low efficacy?
Answer: Absolutely. The efficacy of a PTP1B inhibitor is highly dependent on the cellular context.
-
PTP1B Expression Levels: Different cell lines express varying levels of PTP1B. Cells with low endogenous PTP1B expression will show a minimal response to the inhibitor. It is recommended to confirm PTP1B expression in your cell line via Western Blot or qPCR.
-
Pathway Activation State: To see an effect from a PTP1B inhibitor, the signaling pathway it regulates must be active. For example, to measure effects on the insulin pathway, cells must first be stimulated with insulin.
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Redundancy with Other Phosphatases: T-cell protein tyrosine phosphatase (TCPTP) is a closely related phosphatase that shares a high degree of sequence homology with PTP1B in the catalytic domain.[3] TCPTP can also dephosphorylate the insulin receptor.[14] If TCPTP is highly expressed in your cell line, it may compensate for the inhibition of PTP1B, leading to a blunted response. This compound may also lack selectivity over TCPTP.[3]
Quantitative Data: PTP1B Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) for several known PTP1B inhibitors. This provides a reference for the expected potency range of small molecule inhibitors against this target.
| Inhibitor | IC50 for PTP1B | Notes |
| Sodium Orthovanadate (Na3VO4) | 19.3 ± 1.1 µM[6] | A general, non-specific phosphatase inhibitor. |
| RK-682 | 10.4 ± 1.6 µM[15] | Natural product inhibitor. |
| Trodusquemine (MSI-1436) | Not applicable (Allosteric) | A specific allosteric inhibitor of PTP1B.[16] |
| Licochalcone A | 19.1 ± 0.1 µM[17] | A natural flavonoid inhibitor. |
| Phosphoeleganin | 1.3 ± 0.04 µM[18] | A marine natural product. |
| CD00466 | 0.73 µM[10] | A selective competitive inhibitor. |
Experimental Protocols
Protocol: Assessing PTP1B Inhibition via Western Blot of Insulin Receptor Phosphorylation
This protocol describes a standard method to measure the effect of this compound on insulin-stimulated phosphorylation of the insulin receptor (IR).
Materials:
-
Cell line of interest (e.g., HepG2, C2C12)
-
Complete growth medium and serum-free medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant human insulin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors (including sodium orthovanadate)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-IR β (Tyr1162/1163), anti-total-IR β
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Prepare dilutions of this compound in serum-free medium. Add the inhibitor solutions to the cells at the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
Insulin Stimulation: Add insulin to a final concentration of 10-100 nM to the appropriate wells. Do not add insulin to the unstimulated control wells. Incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibody against phospho-IR overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Insulin Receptor β.
Visualizations: Pathways and Workflows
Caption: Key signaling pathways negatively regulated by PTP1B.
Caption: A standard experimental workflow for a cell-based PTP1B inhibition assay.
Caption: A decision tree for troubleshooting this compound efficacy issues.
References
- 1. Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTPN1 - Wikipedia [en.wikipedia.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 10. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein-tyrosine Phosphatase 1B Antagonized Signaling by Insulin-like Growth Factor-1 Receptor and Kinase BRK/PTK6 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Cellular effects of small molecule PTP1B inhibitors on insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PTP1B Is an Intracellular Checkpoint that Limits T-cell and CAR T-cell Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Dual Targeting of PTP1B and Aldose Reductase with Marine Drug Phosphoeleganin: A Promising Strategy for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Ptp1B-IN-19 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ptp1B-IN-19. The information is tailored for researchers, scientists, and drug development professionals to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, reversible, and competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several signaling pathways, including the insulin (B600854) and leptin signaling pathways.[2][3][4][5] By inhibiting PTP1B, this compound is designed to enhance these signaling pathways, making it a valuable tool for research in diabetes, obesity, and oncology.[6]
Q2: What are the known off-targets of this compound?
The primary and most well-documented off-target of this compound is T-cell protein tyrosine phosphatase (TCPTP).[1] Due to the high degree of homology in the catalytic domains of PTP1B and TCPTP (approximately 72% sequence identity), many PTP1B inhibitors exhibit cross-reactivity with TCPTP.[3][7] this compound has been shown to have moderate selectivity for PTP1B over TCPTP.[1]
Q3: How selective is this compound for PTP1B over TCPTP?
This compound has a reported 5-fold selectivity for PTP1B over TCPTP.[1] This is a critical parameter to consider when designing experiments and interpreting results, as effects observed at higher concentrations of the inhibitor may be due to the inhibition of TCPTP.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and provides a comparison with other known PTP1B inhibitors.
| Inhibitor | Target | Ki | IC50 | Selectivity over TCPTP | Mechanism of Action |
| This compound | PTP1B | 76 nM[1] | - | 5-fold[1] | Competitive |
| TCPTP | ~380 nM (estimated) | - | |||
| Trodusquemine (MSI-1436) | PTP1B | - | 1 µM[7] | ~224-fold[7] | Allosteric, Non-competitive[7] |
| TCPTP | - | 224 µM[7] | |||
| JTT-551 | PTP1B | 0.22 µM[7] | - | ~42-fold[7] | - |
| TCPTP | 9.3 µM[7] | - |
Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are indicators of inhibitor potency. A lower value indicates higher potency.
Troubleshooting Guide
Issue 1: I am observing unexpected cellular effects that are inconsistent with PTP1B inhibition.
-
Possible Cause: Off-target effects, primarily due to the inhibition of TCPTP. TCPTP is involved in regulating different signaling pathways than PTP1B, and its inhibition can lead to distinct cellular outcomes.[8][9]
-
Troubleshooting Steps:
-
Validate the phenotype: Use a structurally unrelated PTP1B inhibitor with a different selectivity profile to see if the same phenotype is observed.
-
Titrate the inhibitor: Perform a dose-response experiment. If the unexpected phenotype only occurs at higher concentrations, it is more likely to be an off-target effect.
-
Use a genetic approach: If possible, use siRNA or shRNA to specifically knock down PTP1B and see if this recapitulates the phenotype observed with this compound.
-
Directly measure TCPTP activity: If a specific assay for TCPTP is available, test the effect of this compound on its activity in your experimental system.
-
Issue 2: The inhibitory effect of this compound in my cellular assay is weaker than expected based on its Ki value.
-
Possible Cause: Poor cell permeability or inhibitor instability.
-
Troubleshooting Steps:
-
Assess cell permeability: While some PTP1B inhibitors are designed to be cell-permeable, this can vary. You may need to use higher concentrations in cellular assays compared to in vitro enzymatic assays.
-
Check inhibitor stability: Ensure the inhibitor is properly stored and handled. Repeated freeze-thaw cycles can degrade the compound. Prepare fresh dilutions for each experiment.
-
Optimize assay conditions: Factors such as serum concentration in the cell culture media can affect inhibitor activity. Consider performing the assay in serum-free media for a short duration.
-
Experimental Protocols
In Vitro PTP1B Inhibition Assay
This protocol describes a common method for measuring the enzymatic activity of PTP1B and the inhibitory effect of compounds like this compound using the substrate p-nitrophenyl phosphate (B84403) (pNPP).
-
Materials:
-
Recombinant human PTP1B enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
This compound
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
In a 96-well plate, add the assay buffer, this compound dilutions (or solvent control), and recombinant PTP1B enzyme.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Visualizations
Caption: PTP1B signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing a PTP1B inhibitor.
References
- 1. Potent, selective inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Isoform-Selective PTP1B Inhibitor Derived from Nitrogen-Atom Augmentation of Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Fast Screening of Protein Tyrosine Phosphatase 1B Inhibitor from Salvia miltiorrhiza Bge by Cell Display-Based Ligand Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential | Anticancer Research [ar.iiarjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Downregulation of PTP1B and TC-PTP phosphatases potentiate dendritic cell-based immunotherapy through IL-12/IFNγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein tyrosine phosphatases PTP-1B and TC-PTP play nonredundant roles in macrophage development and IFN-γ signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PTP1B Inhibitors in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing cytotoxicity associated with PTP1B inhibitors, using PTP1B-IN-19 as a representative example, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PTP1B inhibitors like this compound?
A1: Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in several signaling pathways. It dephosphorylates tyrosine residues on various proteins, including the insulin (B600854) receptor, leptin receptor, and components of growth factor signaling pathways (e.g., EGFR, ErbB2). By inhibiting PTP1B, compounds like this compound prevent this dephosphorylation, leading to prolonged activation of these signaling cascades. This can enhance insulin sensitivity, reduce cancer cell proliferation, and modulate immune responses.
Q2: Why am I observing high levels of cell death after treating my cells with this compound?
A2: The cytotoxicity of PTP1B inhibitors can stem from several factors:
-
On-target apoptosis: PTP1B plays a role in cell adhesion and survival. Its inhibition can disrupt cell-matrix interactions, leading to a form of programmed cell death called anoikis, particularly in epithelial cells.
-
Off-target effects: At higher concentrations, the inhibitor may bind to other cellular targets, causing unintended toxicity. The active sites of protein tyrosine phosphatases (PTPs) are highly conserved, which can lead to off-target inhibition of other PTPs.
-
High inhibitor concentration: Concentrations significantly above the half-maximal inhibitory concentration (IC50) for PTP1B can lead to non-specific effects and cytotoxicity.
-
Solvent toxicity: The solvent used to dissolve the inhibitor, commonly DMSO, can be toxic to cells at higher concentrations (typically >0.5%).
-
Prolonged exposure: Continuous exposure to the inhibitor may disrupt essential cellular processes, leading to cumulative toxicity.
Q3: What is a typical starting concentration for this compound in cell culture?
A3: A representative PTP1B inhibitor (CAS 765317-72-4) shows an IC50 of 4 µM for the full-length PTP1B enzyme and 8 µM for a truncated form.[1][2] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. Start with a concentration range that brackets the reported IC50 for enzyme inhibition and assess cell viability.
Q4: How can I prepare and store this compound to maintain its activity and minimize degradation?
A4: For optimal stability, dissolve the inhibitor in a high-quality, anhydrous solvent like DMSO to create a concentrated stock solution.[2] Store this stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles. When preparing for an experiment, thaw an aliquot and make fresh dilutions in your cell culture medium. Protect the compound from light if it is light-sensitive.
Troubleshooting Guides
Issue 1: Excessive Cell Death or Low Viability
If you observe significant cell death after treatment with this compound, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Inhibitor concentration is too high | Perform a dose-response curve using a cell viability assay (e.g., MTT or resazurin (B115843) assay) to determine the concentration that effectively inhibits PTP1B without causing significant cell death. Test a range of concentrations, starting from below the reported IC50 for PTP1B inhibition. |
| Prolonged exposure time | Reduce the incubation time with the inhibitor. Determine the minimum exposure time required to observe the desired biological effect. A time-course experiment can help identify the optimal window. |
| Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a vehicle-only control in your experiments. |
| Induction of anoikis | If working with adherent cells, ensure they are well-adhered before adding the inhibitor. Consider coating culture vessels with extracellular matrix proteins (e.g., collagen, fibronectin) to enhance cell adhesion. |
| Inhibition of essential survival pathways | Supplement the culture medium with growth factors (e.g., EGF, FGF) or serum to activate pro-survival signaling pathways that may counteract the cytotoxic effects of PTP1B inhibition.[3] |
| Serum starvation stress | If your protocol involves serum starvation, ensure it is not excessively long, as this can sensitize cells to drug-induced toxicity. Consider reducing the starvation period or performing the experiment in a low-serum medium instead of serum-free. |
Issue 2: Inconsistent or No Inhibitory Effect
If you are not observing the expected inhibition of PTP1B-mediated signaling, consider these points:
| Potential Cause | Recommended Solution |
| Inhibitor inactivity | Verify the storage conditions and age of your inhibitor stock. Prepare a fresh stock solution from a new vial of the compound. If possible, confirm the inhibitor's activity in a cell-free PTP1B enzyme assay. |
| Low cell permeability | While many PTP1B inhibitors are designed to be cell-permeable, this can vary. Check the supplier's datasheet for information on cell permeability.[1][2] |
| Incorrect timing of inhibitor addition | The timing of inhibitor addition relative to stimulation (e.g., with insulin or growth factors) is critical. Optimize the pre-incubation time with the inhibitor before adding the stimulus. |
| Cell line-specific differences | The expression level of PTP1B and the dependence of signaling pathways on PTP1B can vary between cell lines. Confirm PTP1B expression in your cell line of interest via western blot or qPCR. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol provides a method to assess the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control.
-
Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions or control medium to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activation of caspase-3, a key marker of apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Caspase-3 Assay Kit (Colorimetric), which typically includes:
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
Dithiothreitol (DTT)
-
DEVD-pNA (caspase-3 substrate)
-
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: a. Seed and treat cells with this compound as desired. Include positive and negative controls. b. Pellet the cells and resuspend them in chilled Cell Lysis Buffer. c. Incubate on ice for 10 minutes.[4] d. Centrifuge to pellet cell debris and collect the supernatant (cytosolic extract).[4] e. Determine the protein concentration of the lysate.
-
Assay: a. Add 50-200 µg of protein from each cell lysate to different wells of a 96-well plate. Adjust the volume with Cell Lysis Buffer. b. Prepare a master mix of the Reaction Buffer with DTT. c. Add 50 µL of the 2x Reaction Buffer with DTT to each well.[4] d. Add 5 µL of the DEVD-pNA substrate to each well.[4] e. Incubate the plate at 37°C for 1-2 hours, protected from light. f. Measure the absorbance at 405 nm using a microplate reader.[5] The fold-increase in caspase-3 activity is determined by comparing the results from treated samples to the untreated control.[6]
Visualizations
Caption: Simplified signaling pathways regulated by PTP1B and the effect of this compound.
Caption: Troubleshooting workflow for minimizing this compound cytotoxicity.
References
- 1. PTP1B Inhibitor [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Overcoming anoikis – pathways to anchorage-independent growth in cancer | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 4. abcam.com [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT (Assay protocol [protocols.io]
Ptp1B-IN-19 not inhibiting PTP1B in my assay what to do
This guide provides troubleshooting advice and resources for researchers encountering issues with PTP1B inhibitors, specifically focusing on the scenario where Ptp1B-IN-19 fails to show inhibitory activity in an assay.
Frequently Asked Questions (FAQs)
Inhibitor-Related Issues
-
Q1: Why is my this compound not showing any inhibition?
-
A1: Lack of inhibition can stem from several factors. The most common include problems with the inhibitor's integrity, incorrect assay conditions, or inactive enzyme. Start by verifying the concentration and solubility of your this compound stock. Ensure it is fully dissolved in a suitable solvent, like DMSO, before diluting it into the assay buffer.[1] Also, confirm that the final concentration of the solvent in the assay is not affecting the enzyme's activity.[2]
-
-
Q2: How can I be sure my this compound is active and at the correct concentration?
-
A2: this compound is a potent inhibitor with a reported IC50 of 50 nM.[1] If you are not seeing inhibition at concentrations significantly above this value (e.g., 1-10 µM), there may be an issue with the compound. Consider purchasing a new lot of the inhibitor or verifying its identity and purity via analytical methods like LC-MS or NMR if facilities are available. Always prepare fresh dilutions from a concentrated stock for each experiment to avoid degradation.
-
-
Q3: Could the inhibitor be unstable in my assay buffer?
-
A3: While this compound is generally stable, the specific components of your buffer could affect it. It is recommended to use freshly prepared stock solutions.[1] Some PTP1B assays require reducing agents like DTT or β-mercaptoethanol, which are essential for enzyme activity but could potentially interact with certain inhibitor classes over long incubation times.[3] Consider a shorter pre-incubation time of the enzyme with the inhibitor before adding the substrate.
-
Enzyme and Substrate-Related Issues
-
Q4: How do I know if my PTP1B enzyme is active?
-
A4: Your assay should always include a "no inhibitor" positive control (e.g., enzyme + substrate + vehicle solvent) and a "no enzyme" negative control (substrate + buffer). The positive control should show a significant increase in signal over the negative control. If there is little to no difference, your enzyme is likely inactive or in very low concentration. PTP1B activity is critically dependent on the catalytic Cys215 residue, which can be easily oxidized.[4] Ensure your assay buffer contains a reducing agent like DTT to maintain the enzyme in an active state.[3]
-
-
Q5: What is the correct concentration of enzyme and substrate to use?
-
A5: The optimal concentrations depend on the specific activity of your enzyme lot and the substrate used. For colorimetric assays using p-nitrophenyl phosphate (B84403) (pNPP), the substrate concentration is typically at or near its Michaelis-Menten constant (Km), which for PTP1B is around 0.7-1.3 mM.[2] The enzyme concentration should be titrated to ensure the reaction is in the linear range for the duration of your assay (e.g., 2.5 ng/well for a 30-minute incubation).[5][6]
-
-
Q6: I'm using a different substrate than pNPP. Could this be the problem?
-
A6: Yes. This compound's potency (IC50) may vary with the substrate used. It is an active-site directed inhibitor, and its binding can be competitive with the substrate.[1] If you are using a high concentration of a high-affinity phosphopeptide substrate, you may need a higher concentration of the inhibitor to see a competitive effect. Always check the literature for IC50 values determined with a substrate similar to yours.
-
Troubleshooting Workflow
If you are observing no inhibition, follow this logical workflow to diagnose the issue.
Caption: Troubleshooting decision tree for a failing PTP1B inhibition assay.
Quantitative Data Summary
The following tables provide key data for this compound and typical assay parameters.
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| IC50 | 50 nM | [1] |
| Mechanism | Active-site inhibitor (A, B, C sites) | [1] |
| Selectivity | >40-fold vs. SHP-2, LAR; 15-fold vs. TCPTP | [1] |
| Solubility | ≥ 100 mg/mL in fresh DMSO | [1] |
| Storage | Stock solution: -80°C (2 years), -20°C (1 year) | [1] |
Table 2: Typical PTP1B Colorimetric Assay Parameters
| Parameter | Recommended Range | Rationale | Reference |
| Enzyme | Human Recombinant PTP1B (truncated) | High activity and stability. | [2][5][6] |
| Enzyme Conc. | 2.5 - 50 ng/reaction | Titrated to ensure reaction is linear over time. | [2][5][6] |
| Substrate | p-Nitrophenyl Phosphate (pNPP) | Common, inexpensive chromogenic substrate. | [2][3] |
| Substrate Conc. | 0.7 - 5 mM (near Km) | Balances signal strength and sensitivity to competitive inhibitors. | [2] |
| Buffer pH | 7.0 - 7.5 | Optimal for PTP1B catalytic activity. | [3][7] |
| Reducing Agent | 1-2 mM DTT or β-mercaptoethanol | Prevents oxidation of the catalytic cysteine. | [3] |
| Temperature | 30 - 37 °C | Standard physiological temperature range. | [3][5][6] |
| Incubation Time | 15 - 60 minutes | Must be within the linear phase of the reaction. | [2][5] |
| Vehicle Control | DMSO (Final conc. < 1%) | Ensure solvent does not inhibit the enzyme. | [2] |
PTP1B Signaling Pathway
PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways. Its inhibition is expected to enhance these signals, which is the therapeutic rationale for developing inhibitors like this compound.[8][9]
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Experimental Protocol: Colorimetric PTP1B Inhibition Assay
This protocol is a generalized procedure for measuring PTP1B activity and its inhibition using the chromogenic substrate pNPP.
1. Reagent Preparation
-
1X Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT. Prepare fresh DTT from a frozen stock for each experiment.
-
PTP1B Enzyme Stock: Reconstitute recombinant human PTP1B in a suitable buffer and store at -80°C in small aliquots. On the day of the experiment, thaw an aliquot on ice and prepare a working dilution (e.g., 5 ng/µL) in cold 1X Assay Buffer.[6]
-
Substrate Solution (2X pNPP): Prepare a 10 mM pNPP solution in 1X Assay Buffer. This will be your 2X working solution. Warm to the assay temperature (e.g., 30°C) before use.
-
Inhibitor Stock (10X): Prepare serial dilutions of this compound in 1X Assay Buffer from a concentrated DMSO stock. The final DMSO concentration in the well should be kept constant across all conditions and ideally below 1%.[2]
-
Stop Solution: 1 M NaOH.
2. Assay Procedure (96-well plate format)
Caption: General workflow for a colorimetric PTP1B inhibition assay.
-
Plate Setup: Add reagents to wells of a clear, flat-bottom 96-well plate. Prepare wells for:
-
Blank (No Enzyme): 90 µL Assay Buffer + 10 µL Vehicle.
-
Positive Control (100% Activity): 80 µL Assay Buffer + 10 µL Vehicle + 10 µL Enzyme.
-
Inhibitor Wells: 80 µL Assay Buffer + 10 µL of 10X Inhibitor dilution + 10 µL Enzyme.
-
-
Pre-incubation: Add the enzyme to all wells except the blank. Gently tap the plate to mix and pre-incubate for 10-15 minutes at the desired assay temperature (e.g., 30°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced.[2]
-
Reaction Initiation: Add 100 µL of the pre-warmed 2X pNPP substrate solution to all wells to start the reaction. The total volume should now be 200 µL.
-
Incubation: Incubate the plate for a predetermined time (e.g., 30 minutes) at the assay temperature. Ensure this duration falls within the linear range of the reaction, which should be determined in a preliminary time-course experiment.
-
Reaction Termination: Stop the reaction by adding 50 µL of 1 M NaOH to each well. The solution should turn yellow in wells with phosphatase activity.
-
Data Acquisition: Read the absorbance of the plate at 405 nm using a microplate reader.
3. Data Analysis
-
Correct for Blank: Subtract the average absorbance of the "Blank" wells from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = (1 - (Absorbance_Inhibitor / Absorbance_PositiveControl)) * 100
-
-
Determine IC50: Plot the Percent Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. content.abcam.com [content.abcam.com]
- 7. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 9. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of PTP1B inhibitors in animal studies
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of our PTP1B inhibitor?
-
Poor Physicochemical Properties: High polarity and charge lead to low lipophilicity and poor membrane permeability.[3][5]
-
Low Intestinal Permeability: The inhibitor may not efficiently cross the intestinal epithelial barrier to enter systemic circulation.[6]
-
Rapid First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver by enzymes like cytochrome P450s before reaching the bloodstream.[6]
-
Efflux Transporter Substrate: The inhibitor might be actively pumped back into the GI lumen by efflux transporters such as P-glycoprotein.[7]
Q2: Which animal models are most appropriate for in vivo testing of PTP1B inhibitors?
A2: The most commonly used and relevant animal models for evaluating the efficacy of PTP1B inhibitors are those that replicate metabolic diseases like type 2 diabetes and obesity. PTP1B-deficient mice have demonstrated increased insulin (B600854) sensitivity and resistance to diet-induced obesity, validating the target in these models.[8][9] Recommended models include:
-
Diet-Induced Obese (DIO) Mice: C57BL/6J mice fed a high-fat diet are a standard model to study obesity and insulin resistance.[8]
-
Genetic Models of Obesity and Diabetes:
-
ob/ob mice, which are leptin-deficient.[4]
-
db/db mice, which have a defect in the leptin receptor.
-
Q3: What are the key in vivo experiments to assess the efficacy of a PTP1B inhibitor with improved bioavailability?
A3: Once you have a formulation or analog expected to have oral bioavailability, the primary in vivo experiments should focus on assessing its impact on glucose homeostasis and metabolic parameters. Key tests include:
-
Oral Glucose Tolerance Test (OGTT): This is a fundamental assay to evaluate how effectively the animal clears a glucose load from the blood, providing a direct measure of improved insulin sensitivity.
-
Insulin Tolerance Test (ITT): This test measures the response to an injection of insulin, further assessing insulin sensitivity.
-
Pharmacokinetic (PK) Studies: To confirm improved bioavailability, measure plasma concentrations of the inhibitor over time after oral administration to determine parameters like Cmax, Tmax, and Area Under the Curve (AUC).
-
Long-term Efficacy Studies: In DIO models, chronic oral administration should be monitored for effects on body weight, food intake, and fasting blood glucose and insulin levels.[10]
Troubleshooting Guides
Issue: Our lead PTP1B inhibitor is potent in vitro but shows negligible oral exposure in mice.
This guide provides a systematic approach to improving the oral bioavailability of your PTP1B inhibitor.
The following diagram illustrates a decision-making workflow for addressing poor in vivo exposure.
Caption: Troubleshooting workflow for low PTP1B inhibitor bioavailability.
Conventional inhibitors targeting the charged active site often have poor drug-like properties.[5][10] A highly effective alternative is to design inhibitors that bind to allosteric sites—less conserved regions outside the catalytic center.[10][11]
-
Rationale: Allosteric inhibitors are not required to mimic the highly polar phosphotyrosine substrate, allowing for the design of more lipophilic and less charged molecules with better permeability.
-
Case Study: Trodusquemine (MSI-1436) vs. DPM-1001
-
Trodusquemine is a potent allosteric PTP1B inhibitor but is also a charged molecule with limited oral bioavailability.[10][12]
-
DPM-1001 is an analog of Trodusquemine designed to be uncharged. This modification resulted in a potent, specific, and, most importantly, orally bioavailable PTP1B inhibitor that showed efficacy in diet-induced obese mice upon oral administration.[8][10][13][14]
-
| Parameter | Trodusquemine (MSI-1436) | DPM-1001 | Reference |
| Target Site | Allosteric | Allosteric | [10] |
| Molecular Property | Charged Molecule | Uncharged Molecule | [10] |
| Oral Bioavailability | Limited / Poor | Orally Bioavailable | [8][10][14] |
| Administration Route | Intraperitoneal (IP) / Intravenous (IV) | Oral / Intraperitoneal (IP) | [10][15] |
| In Vivo Efficacy | Reduces body weight, improves insulin/leptin levels | Reduces body weight, improves insulin/leptin signaling (oral) | [2][10] |
For inhibitors targeting the active site, a prodrug strategy can be employed to transiently mask the problematic charged groups.
-
Rationale: Ester prodrugs can be synthesized to cap highly acidic moieties like carboxylic or phosphonic acids.[4] This modification increases lipophilicity and cell permeability, allowing the compound to be absorbed in the GI tract. Once absorbed, endogenous esterases cleave the promoiety, releasing the active parent drug into circulation.
-
Experimental Workflow:
-
Design & Synthesis: Synthesize various ester prodrugs (e.g., methyl, ethyl, pivaloyloxymethyl) of the parent inhibitor.
-
In Vitro Stability: Test the stability of the prodrugs in simulated gastric fluid, intestinal fluid, and plasma from the animal model to ensure they are stable enough to be absorbed but will be cleaved to release the active drug.
-
Caco-2 Permeability Assay: Use this in vitro model of the intestinal barrier to assess if the prodrugs have improved permeability compared to the parent drug.
-
In Vivo PK Study: Administer the most promising prodrug(s) orally to mice and measure the plasma concentrations of both the prodrug and the released active inhibitor over time.
-
If structural modification is not feasible, advanced formulation techniques can improve the bioavailability of the existing compound.
-
Rationale: Nanoparticle-based delivery systems can protect the inhibitor from the harsh environment of the GI tract, improve its solubility, and enhance its absorption.[16][17]
-
Types of Formulations:
-
Polymeric Nanoparticles: Encapsulating the inhibitor in biodegradable polymers like PLGA can improve oral bioavailability.[18]
-
Lipid-Based Formulations: Solid Lipid Nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can enhance absorption through the lymphatic system, bypassing first-pass metabolism.[19]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its dissolution rate.[7]
-
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Key Considerations |
| PLGA Nanoparticles | Protects from degradation; enhances absorption. | Drug loading efficiency; particle size; stability.[18] |
| Solid Lipid Nanoparticles | Improves solubility; promotes lymphatic uptake. | Encapsulation efficiency; potential for drug expulsion.[18][19] |
| Amorphous Solid Dispersions | Increases dissolution rate by preventing crystallization. | Choice of polymer; physical stability of the amorphous state.[7] |
Key Experimental Protocols
Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to assess improvements in glucose tolerance following treatment with a PTP1B inhibitor.
-
Use age- and weight-matched male mice (e.g., C57BL/6J on a high-fat diet for 12-16 weeks).
-
Acclimatize animals to the facility for at least one week before the experiment.
-
Fast the mice for 4-6 hours (or overnight, depending on the established lab protocol) before the test. Ensure free access to water.[5][20]
-
Transfer mice to clean cages without bedding during the fasting period.
-
Record the body weight of each mouse.
-
Administer the PTP1B inhibitor formulation or vehicle control via oral gavage at the predetermined time before the glucose challenge (e.g., 30-60 minutes).
-
Just before the glucose challenge, take a baseline blood sample (Time = 0 min). Collect ~10-20 µL of blood from a small tail snip.
-
Measure blood glucose immediately using a calibrated glucometer.[5]
-
Administer a 2 g/kg body weight bolus of a 20-25% glucose solution via oral gavage.[5][13]
-
Collect blood and measure glucose levels at subsequent time points: 15, 30, 60, 90, and 120 minutes post-glucose administration.[5][20]
-
Plot the mean blood glucose concentration (mg/dL or mmol/L) against time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes for each mouse.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUC values between the vehicle- and inhibitor-treated groups. A significant reduction in AUC indicates improved glucose tolerance.
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).
Protocol: Pharmacokinetic (PK) Study in Mice
This protocol outlines the steps to determine the plasma concentration-time profile of a PTP1B inhibitor after oral administration.
-
Fast male C57BL/6 or CD-1 mice overnight (~12 hours) with free access to water.
-
Record the body weight of each mouse.
-
Administer the inhibitor formulation at a specific dose (e.g., 10 mg/kg) via oral gavage.
-
For determining absolute bioavailability, a separate cohort of mice should receive the drug via intravenous (IV) injection.
-
Collect sparse blood samples from groups of mice (n=3 per time point) at various times post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood (~50-100 µL) via saphenous or tail vein puncture into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Process the blood by centrifugation (e.g., 2000 x g for 10 min at 4°C) to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Develop and validate a sensitive bioanalytical method, typically LC-MS/MS, to quantify the concentration of the inhibitor in the plasma samples.
-
Plot the mean plasma concentration versus time.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t½: Elimination half-life.
-
F% (Oral Bioavailability): (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
References
- 1. Genaera Corporation Presents Phase 1 Data for Trodusquemine (MSI-1436) - BioSpace [biospace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Glucose Tolerance Test in Mice [bio-protocol.org]
- 5. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suggestion of suitable animal models for in vivo studies of protein tyrosine phosphatase 1b (PTP1B) inhibitors using computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. benchchem.com [benchchem.com]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The protein tyrosine phosphatase 1B inhibitor MSI-1436 stimulates regeneration of heart and multiple other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Update on Pharmaceutical Strategies for Oral Delivery of Therapeutic Peptides and Proteins in Adults and Pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics [apb.tbzmed.ac.ir]
- 20. Oral Glucose Tolerance Test in Mouse [protocols.io]
Addressing batch-to-batch variability of Ptp1B-IN-19
Welcome to the technical support center for Ptp1B-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges, particularly batch-to-batch variability, when using this inhibitor in their experiments.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the use of this compound.
Q1: Why am I observing significant variability in the IC50 value of this compound between different batches?
Possible Causes and Solutions:
-
Compound Purity and Integrity: The purity of the inhibitor can vary between batches. Impurities may interfere with the assay or the inhibitor's activity.
-
Solution:
-
Request the certificate of analysis (CoA) for each batch from the supplier to compare purity levels.
-
If possible, independently verify the purity and identity of each batch using techniques like HPLC/UPLC, mass spectrometry, and NMR.
-
-
-
Solubility Issues: Incomplete solubilization of the inhibitor can lead to a lower effective concentration and thus a higher apparent IC50.
-
Stock Solution Stability: Degradation of the inhibitor in stock solutions can lead to reduced potency.
-
Assay Conditions: Minor variations in experimental conditions can significantly impact the IC50 value.
-
Solution:
-
Standardize all assay parameters, including enzyme concentration, substrate concentration, incubation times, and temperature.
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and is below a level that affects enzyme activity (typically <0.5%).[3]
-
-
Q2: My in-cellulo results with this compound are not consistent with my in vitro enzymatic assay data. What could be the reason?
Possible Causes and Solutions:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane, leading to a lower intracellular concentration.[3]
-
Solution:
-
This compound is described as cell-permeable, but the efficiency can vary between cell lines.[5]
-
Consider using a cell line with known good permeability for similar small molecules or perform a permeability assay.
-
-
-
Efflux Pumps: The inhibitor might be actively transported out of the cells by efflux pumps like P-glycoprotein.[3]
-
Solution:
-
Co-incubate with a known efflux pump inhibitor to see if the potency of this compound increases.
-
-
-
Inhibitor Metabolism: The inhibitor could be metabolized by cellular enzymes, reducing its effective concentration over time.[3]
-
Solution:
-
Perform time-course experiments to see if the effect of the inhibitor diminishes over longer incubation periods.
-
If metabolism is suspected, consider using a more stable analog if available.
-
-
-
Off-Target Effects: At higher concentrations used in cell-based assays, the inhibitor might have off-target effects that confound the results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in DMSO and ethanol.[2] For most biological experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Store the solid compound as recommended by the supplier. Stock solutions should be stored at -20°C or -80°C.[2][4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
Q3: What is the mechanism of action of this compound?
A3: this compound is a cell-permeable, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[5] It binds to a site distinct from the active site, leading to a conformational change that inhibits the enzyme's activity.[5]
Q4: What are the known off-targets of this compound?
A4: Specific off-target information for this compound is not widely published. However, like many small molecule inhibitors, it may exhibit off-target effects at higher concentrations. It is crucial to perform experiments to validate the on-target effect.
Q5: How can I ensure the quality of a new batch of this compound?
A5: Always request a Certificate of Analysis (CoA) from the supplier for each new batch. Key parameters to check include purity (typically by HPLC), identity (by mass spectrometry and/or NMR), and appearance.[6] For critical experiments, consider independent analytical verification.
Data Presentation
Table 1: Physicochemical and Potency Data for PTP1B Inhibitors
| Parameter | This compound (CAS 765317-72-4) | PTP1B-IN-2 | General PTP1B Inhibitors (Typical Range) |
| Molecular Weight | 741.5 g/mol [2] | 680.79 g/mol [7] | 300 - 800 g/mol |
| IC50 | 4 µM (403 residue PTP1B)[5]8 µM (298 residue PTP1B)[5] | 50 nM[7][8] | 10 nM - 50 µM |
| Solubility | Soluble in DMSO and ethanol[2] | Soluble in DMSO (≥ 100 mg/mL)[8] | Varies, often soluble in organic solvents like DMSO |
| Mechanism | Allosteric, non-competitive[5] | Potent, selective[7][8] | Competitive, non-competitive, or allosteric |
Table 2: Quality Control Parameters for Small Molecule Inhibitors
| Test | Method | Acceptance Criteria | Purpose |
| Identity | Mass Spectrometry (MS), NMR | Matches the expected structure | Confirms the correct compound |
| Purity | HPLC/UPLC | Typically ≥95% | Quantifies the percentage of the active compound |
| Appearance | Visual Inspection | White to off-white solid (or as specified) | Basic check for contaminants or degradation |
| Solubility | Visual Inspection | Clear solution at a specified concentration | Ensures the compound can be properly formulated for experiments |
| Residual Solvents | Gas Chromatography (GC) | Within specified limits | Ensures no harmful residual solvents from synthesis |
Experimental Protocols
Protocol 1: In Vitro PTP1B Enzymatic Assay
This protocol is a general guideline for measuring the enzymatic activity of PTP1B and determining the IC50 of this compound.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a phosphopeptide)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound
-
DMSO (high purity)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve.
-
Further dilute the DMSO solutions into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
-
Assay Reaction:
-
Add 25 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.
-
Add 50 µL of recombinant PTP1B enzyme (at a predetermined optimal concentration) to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the reaction by adding 25 µL of the PTP1B substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Detection:
-
If using pNPP, stop the reaction by adding a stop solution (e.g., NaOH).
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP).
-
If using a fluorescent substrate, read the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for PTP1B Substrate Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation of a known PTP1B substrate (e.g., Insulin Receptor) in a cell-based assay.
Materials:
-
Cell line expressing the target of interest (e.g., cells overexpressing the Insulin Receptor)
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., insulin)
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve the cells in serum-free medium for a few hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate ligand (e.g., insulin) for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Compare the phosphorylation levels in the inhibitor-treated samples to the vehicle-treated control.
-
Visualizations
Caption: PTP1B signaling pathways and the inhibitory action of this compound.
Caption: Workflow for troubleshooting inconsistent results with this compound.
Caption: Decision-making process for qualifying a new batch of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. PTP1B Inhibitor | PTP1B inhibitor | Hello Bio [hellobio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Quality control of small molecules - Kymos [kymos.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Ptp1B-IN-19 selectivity profile against other protein tyrosine phosphatases
For Researchers, Scientists, and Drug Development Professionals
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for type 2 diabetes, obesity, and certain cancers due to its role as a key negative regulator in insulin (B600854) and leptin signaling pathways.[1] The development of selective PTP1B inhibitors is a critical area of research, with a major challenge being the high degree of homology among the catalytic domains of protein tyrosine phosphatases (PTPs), especially T-cell PTP (TCPTP).[2] This guide provides a comparative analysis of the selectivity profile of JTT-551, a potent and selective PTP1B inhibitor, against other relevant protein tyrosine phosphatases.
PTP1B Signaling Pathway
PTP1B negatively regulates the insulin signaling cascade by dephosphorylating the activated insulin receptor (IR) and its substrate (IRS-1).[3] Similarly, it attenuates the leptin signaling pathway through the dephosphorylation of Janus kinase 2 (JAK2).[4] Inhibition of PTP1B is expected to enhance insulin and leptin sensitivity, making it a promising strategy for treating metabolic diseases.
JTT-551 Selectivity Profile
JTT-551 demonstrates significant selectivity for PTP1B over other closely related protein tyrosine phosphatases. The following table summarizes the inhibitory activity (Ki) of JTT-551 against a panel of PTPs. A lower Ki value indicates greater potency.
| Protein Tyrosine Phosphatase | Ki (μM) | Selectivity vs. PTP1B (fold) |
| PTP1B | 0.22 | 1 |
| TCPTP (T-cell PTP) | 9.3 | ~42 |
| CD45 | >30 | >136 |
| LAR (Leukocyte common antigen-related) | >30 | >136 |
| Data sourced from Fukuda S., et al. (2010) and MedchemExpress.[5][6][7] |
The data clearly indicates that JTT-551 is substantially more potent against PTP1B compared to TCPTP, CD45, and LAR, highlighting its high degree of selectivity.
Experimental Protocol: PTP1B Inhibition Assay
The following protocol outlines a standard enzymatic assay to determine the inhibitory activity of compounds against PTP1B using the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP).
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM 3,3-dimethyl glutarate, 50 mM NaCl, 1 mM EDTA, pH 7.0[8]
-
p-nitrophenyl phosphate (pNPP) substrate solution
-
Test compound (e.g., JTT-551) dissolved in an appropriate solvent (e.g., DMSO)
-
Stop Solution: 5 M NaOH[8]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme Preparation: Dilute the recombinant PTP1B enzyme to the desired concentration (e.g., 20-75 nM) in the assay buffer.[8]
-
Compound Dilution: Prepare a serial dilution of the test compound (JTT-551) at various concentrations.
-
Reaction Setup:
-
To each well of a 96-well plate, add a specific volume of the assay buffer.
-
Add the diluted test compound to the respective wells.
-
Include control wells: a "no enzyme" control (blank) and a "no inhibitor" control (positive control).
-
-
Pre-incubation: Add the diluted PTP1B enzyme to all wells except the blank control. Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Add the pNPP substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for a specific duration (e.g., 10-30 minutes) at the controlled temperature.[9]
-
Termination of Reaction: Stop the reaction by adding the stop solution (e.g., 5 M NaOH) to each well. The addition of a strong base will deprotonate the p-nitrophenol product, resulting in a yellow color.[8]
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.
-
Experimental Workflow
The following diagram illustrates the key steps in determining the selectivity profile of a PTP1B inhibitor.
References
- 1. PTPN1 - Wikipedia [en.wikipedia.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PTP1B Inhibitors: Trodusquemine vs. PTP1B-IN-19
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two allosteric inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B): Trodusquemine and a compound referred to herein as PTP1B-IN-19 (also known as PTP1B Inhibitor, CAS 765317-72-4). PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as for certain cancers.
Executive Summary
Both Trodusquemine and this compound are non-competitive, allosteric inhibitors of PTP1B, offering the potential for greater selectivity compared to active-site inhibitors. Trodusquemine is a naturally derived aminosterol, while this compound is a synthetic small molecule. Trodusquemine has been more extensively characterized, demonstrating high selectivity and efficacy in preclinical and early clinical studies, though it suffers from poor oral bioavailability. This compound is a cell-permeable inhibitor, but detailed public data on its selectivity and in vivo pharmacokinetics are limited.
Data Presentation
The following tables summarize the available quantitative data for a direct comparison of Trodusquemine and this compound.
Table 1: In Vitro Efficacy and Potency
| Parameter | Trodusquemine | This compound (CAS 765317-72-4) | Reference |
| IC50 (PTP1B) | 1 µM | 4 µM (full-length PTP1B403)8 µM (truncated PTP1B298) | [1][2][3] |
| Ki (PTP1B) | Not explicitly found | 23.3 µM (for a benzimidazole (B57391) derivative also named this compound) | [4] |
| Mechanism of Action | Allosteric, Non-competitive | Allosteric, Non-competitive | [1][2][3] |
Table 2: Selectivity Profile
| Parameter | Trodusquemine | This compound (CAS 765317-72-4) | Reference |
| Selectivity over TCPTP | >200-fold | Data not available | [5][6] |
| Other PTPs | Minimal effect on CD45, PTPα, LAR | Data not available | [7] |
Table 3: Physicochemical and Pharmacokinetic Properties
| Parameter | Trodusquemine | This compound (CAS 765317-72-4) | Reference |
| Chemical Class | Aminosterol | Benzofuran derivative | [5] |
| Molecular Formula | C37H72N4O5S | C26H19Br2N3O7S3 | [1] |
| Cell Permeability | Yes | Yes | [5] |
| Oral Bioavailability | Poor | Data not available | [5][8] |
| Administration Route (Clinical/Preclinical) | Intravenous, Intraperitoneal | Not specified | [5][9] |
| Half-life | ~1 week (rodents) | Data not available | [5] |
| Blood-Brain Barrier Penetration | Yes | Data not available | [5] |
Mechanism of Action and Signaling Pathways
Both Trodusquemine and this compound function as allosteric inhibitors of PTP1B. They bind to a site distinct from the catalytic active site, inducing a conformational change that prevents the closure of the WPD loop, which is essential for catalytic activity[2]. This inhibition of PTP1B enhances the phosphorylation of its downstream targets, primarily the insulin receptor (IR) and Janus kinase 2 (JAK2), thereby potentiating insulin and leptin signaling pathways.
PTP1B in Insulin Signaling
PTP1B negatively regulates the insulin signaling cascade by dephosphorylating the activated insulin receptor and its substrate, IRS-1[10][11]. Inhibition of PTP1B leads to sustained phosphorylation of these key signaling molecules, resulting in enhanced glucose uptake and improved insulin sensitivity[12].
PTP1B in Leptin Signaling
Leptin, a hormone regulating appetite and energy expenditure, signals through the leptin receptor (LepR) and the associated JAK2 kinase. PTP1B dephosphorylates and inactivates JAK2, thereby dampening the leptin signal[7][13]. Inhibition of PTP1B enhances JAK2 phosphorylation and subsequent STAT3 activation, leading to reduced food intake and body weight[14].
References
- 1. Trodusquemine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Protein tyrosine phosphatase-1B contributes to LPS-induced leptin resistance in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pharmacological inhibition of protein tyrosine phosphatase 1B protects against atherosclerotic plaque formation in the LDLR−/− mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein-tyrosine phosphatase-1B acts as a negative regulator of insulin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein tyrosine phosphatase 1B interacts with the activated insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PTP1B regulates leptin signal transduction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Efficacy comparison of Ptp1B-IN-19 with other known PTP1B inhibitors
For Researchers, Scientists, and Drug Development Professionals
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as in oncology.[1][2][3] The development of potent and selective PTP1B inhibitors is a key focus for researchers. This guide provides a comparative overview of the efficacy of several known PTP1B inhibitors, supported by experimental data and detailed protocols.
Note on Ptp1B-IN-19: Despite a thorough search of available scientific literature and databases, no public data was found for a compound designated "this compound." Therefore, this specific inhibitor could not be included in the following comparison.
Quantitative Efficacy Comparison
The following table summarizes the in vitro efficacy of several well-characterized PTP1B inhibitors. Key parameters include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are crucial indicators of a compound's potency.
| Inhibitor | Type | PTP1B IC50/Ki | Selectivity | Key In Vitro / In Vivo Findings |
| Trodusquemine (MSI-1436) | Non-competitive, Allosteric | IC50: ~1 µM | Over 200-fold selective for PTP1B over TCPTP (IC50: 224 µM)[4][5] | Enhances insulin-stimulated tyrosine phosphorylation of the insulin receptor (IR) in HepG2 cells. In vivo, it suppresses appetite, reduces body weight, and improves plasma insulin and leptin levels in diet-induced obese mice.[4][6] |
| JTT-551 | Mixed-type | Ki: 0.22 µM | ~42-fold selective for PTP1B over TCPTP (Ki: 9.3 µM)[7][8] | Increases insulin-stimulated glucose uptake in L6 rat skeletal myoblasts. In vivo, chronic administration in db/db mice shows a hypoglycemic effect without accelerating body weight gain.[8] |
| Claramine | Non-competitive | Not explicitly quantified in reviewed literature, but shows selective inhibition of PTP1B over TCPTP. | Selective for PTP1B over TCPTP.[9][10] | Activates key components of insulin signaling in cultured neuronal cells (increased phosphorylation of IRβ, Akt, and GSK3β). In vivo, it restores glycemic control in diabetic mice and suppresses feeding.[9][10] |
| Ertiprotafib | Non-competitive | IC50: 1.6 to 29 µM (depending on assay conditions) | Also interacts with PPAR alpha/gamma and IKK-beta kinase, indicating lower selectivity.[5] | One of the early PTP1B inhibitors to enter clinical trials, but was discontinued (B1498344) due to insufficient efficacy and side effects.[11] |
PTP1B Signaling Pathway and Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. The following diagram illustrates the canonical pathway and the role of PTP1B inhibition.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of PTP1B inhibitors.
PTP1B Enzymatic Assay (In Vitro)
This assay determines the direct inhibitory effect of a compound on PTP1B enzymatic activity.
Objective: To measure the IC50 value of a test compound against recombinant human PTP1B.
Materials:
-
Recombinant Human PTP1B (catalytic domain)
-
PTP1B Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% PPO, 2 mM DTT)
-
p-Nitrophenyl Phosphate (pNPP) as a substrate
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in PTP1B assay buffer to the desired final concentrations.
-
Add 20 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of a 96-well plate.
-
Add 60 µL of pre-warmed PTP1B assay buffer containing the substrate pNPP to each well.
-
Initiate the reaction by adding 20 µL of recombinant PTP1B enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 10 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular Assay: Insulin Receptor Phosphorylation
This assay evaluates the ability of an inhibitor to enhance insulin signaling in a cellular context.
Objective: To assess the effect of a PTP1B inhibitor on insulin-stimulated insulin receptor (IR) phosphorylation in a cell line (e.g., HepG2 or CHO-IR).
Materials:
-
HepG2 or CHO-IR cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Test compound
-
Human insulin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-IR (Tyr1150/1151), anti-total-IR
-
Western blot reagents and equipment
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat the cells with the test compound or vehicle for 2 hours.
-
Stimulate the cells with 100 nM human insulin for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-IR and total-IR.
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the ratio of phosphorylated IR to total IR.
In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
This experiment assesses the inhibitor's ability to improve glucose homeostasis in a relevant animal model of type 2 diabetes.
Objective: To evaluate the effect of a PTP1B inhibitor on glucose tolerance in high-fat diet-induced diabetic mice.
Materials:
-
High-fat diet-induced diabetic mice (e.g., C57BL/6J)
-
Test compound formulated for oral administration
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
Procedure:
-
Acclimatize the diabetic mice for at least one week.
-
Administer the test compound or vehicle orally to the mice daily for a specified period (e.g., 4 weeks).
-
For the OGTT, fast the mice overnight (12-16 hours) with free access to water.
-
Measure the baseline blood glucose level (t=0) from the tail vein.
-
Administer a glucose solution orally (gavage).
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Experimental Workflow for PTP1B Inhibitor Screening
The following diagram outlines a typical workflow for the screening and validation of novel PTP1B inhibitors.
Comparative Features of PTP1B Inhibitors
The development of PTP1B inhibitors has evolved from active-site directed molecules to allosteric inhibitors to improve selectivity and cell permeability.
References
- 1. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of diet-induced insulin resistance with a single bout of exercise in the rat: the role of PTP1B and IRS-1 serine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 11. researchgate.net [researchgate.net]
Validating PTP1B Inhibition: A Comparative Guide to Ptp1B-IN-19 Utilizing a Substrate-Trapping Mutant
For researchers and professionals in drug development, validating the efficacy and specificity of a novel inhibitor is a critical step. This guide provides a comparative analysis of Ptp1B-IN-19, a small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), and showcases the utility of a substrate-trapping mutant for robust validation.
PTP1B has emerged as a significant therapeutic target for type 2 diabetes and obesity due to its role as a negative regulator of insulin (B600854) and leptin signaling pathways.[1][2][3][4] Inhibiting PTP1B can enhance these signaling cascades, making it a promising strategy for combating metabolic diseases.[4][5] However, developing selective PTP1B inhibitors has been challenging due to the highly conserved active site among protein tyrosine phosphatases.[1][6]
This guide will delve into the validation of this compound, comparing its performance with other known PTP1B inhibitors. A key focus will be the application of a PTP1B substrate-trapping mutant, a powerful tool for confirming direct engagement of the inhibitor with its target in a cellular context.
The Power of Substrate-Trapping Mutants
Substrate-trapping mutants of PTP1B are engineered enzymes with a dramatically reduced catalytic rate, allowing for the stabilization and isolation of the enzyme-substrate complex.[7][8][9] A commonly used mutation is the substitution of the catalytic aspartate residue (Asp-181) with alanine (B10760859) (D181A).[7][8][10][11][12] This mutation allows the enzyme to bind its phosphorylated substrates without efficiently dephosphorylating them, effectively "trapping" them.
The stabilized complex can then be isolated, typically through immunoprecipitation, allowing for the identification of direct PTP1B substrates.[7][12] When used in conjunction with an inhibitor like this compound, a substrate-trapping mutant can definitively demonstrate that the inhibitor prevents the interaction between PTP1B and its substrates.
dot
References
- 1. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Tyrosine Phosphatase (PTP1B): A promising Drug Target Against Life-threatening Ailments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein tyrosine phosphatase 1B as a target for the treatment of impaired glucose tolerance and type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein tyrosine phosphatase 1B: a new target for the treatment of obesity and associated co-morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. pnas.org [pnas.org]
- 8. Development of “substrate-trapping” mutants to identify physiological substrates of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coupling substrate-trapping with proximity-labeling to identify protein tyrosine phosphatase PTP1B signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Highly Efficient Substrate-trapping Mutant of Protein Tyrosine Phosphatase 1B (PTP1B) Reveals Full Autoactivation of the Insulin Receptor Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Development of "substrate-trapping" mutants to identify physiological substrates of protein tyrosine phosphatases. | Semantic Scholar [semanticscholar.org]
- 12. Development of "substrate-trapping" mutants to identify physiological substrates of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Benzimidazole-Based PTP1B Inhibitors for Researchers
A Note on Ptp1B-IN-19: While "this compound" is listed by some commercial suppliers as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor with a reported Kᵢ of 23.3 μM, a comprehensive review of peer-reviewed scientific literature did not yield a primary publication detailing its synthesis, characterization, and comparative analysis. This lack of publicly available data precludes a direct and objective comparison of this compound with other inhibitors.
This guide will therefore focus on a well-characterized, potent benzimidazole-based PTP1B inhibitor from the scientific literature as a representative of its class. This will be compared with other significant PTP1B inhibitors, providing researchers, scientists, and drug development professionals with a valuable comparative overview, supported by experimental data and protocols.
Introduction to PTP1B and Benzimidazole (B57391) Inhibitors
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) and leptin signaling pathways.[1][2][3] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, making it a validated therapeutic target for type 2 diabetes and obesity.[1][2][3][4] The benzimidazole scaffold has been a focus of medicinal chemistry efforts to develop potent and selective PTP1B inhibitors.[1][3] These compounds typically target the active site of the enzyme.
This guide will use a potent Benzimidazole Sulfonamide inhibitor , specifically Compound 46 from Combs et al. (2006), as a representative of the benzimidazole class.[1] This inhibitor will be compared to other classes of PTP1B inhibitors to provide a broader context.
Comparative Analysis of PTP1B Inhibitors
To provide a clear comparison, we will evaluate the representative benzimidazole sulfonamide inhibitor alongside other notable PTP1B inhibitors with different mechanisms of action.
| Inhibitor Name | Chemical Class | Mechanism of Action | PTP1B IC50/Kᵢ | Selectivity over TCPTP | Reference |
| Compound 46 | Benzimidazole Sulfonamide | Active Site, Competitive | Kᵢ = 2.4 nM | ~10-fold | [1] |
| CPT-157633 | Difluoro-phosphonomethyl phenylalanine derivative | Active Site, Competitive | Kᵢ = 45 nM | >100-fold | [5][6] |
| JTT-551 | Dithiazolylmethylglycinate | Active Site, Mixed-type | Kᵢ = 0.22 µM | ~42-fold | [2][7][8] |
| Trodusquemine (B1662500) (MSI-1436) | Aminosterol | Allosteric, Non-competitive | IC₅₀ = 1 µM | ~224-fold | [9][10][11] |
Key Observations:
-
Potency: The benzimidazole sulfonamide class, represented by Compound 46, demonstrates high potency with low nanomolar inhibition constants.[1] CPT-157633 also shows potent inhibition in the nanomolar range.[5][6] JTT-551 is a potent micromolar inhibitor.[2][7][8] Trodusquemine, an allosteric inhibitor, has a lower potency in the micromolar range.[9][10][11]
-
Selectivity: Achieving selectivity over other protein tyrosine phosphatases, particularly the highly homologous T-cell protein tyrosine phosphatase (TCPTP), is a major challenge. CPT-157633 and Trodusquemine exhibit high selectivity for PTP1B over TCPTP.[5][6][9][10][11] JTT-551 also shows good selectivity.[2][7][8] The representative benzimidazole sulfonamide has moderate selectivity.[1]
-
Mechanism of Action: The benzimidazole sulfonamide, CPT-157633, and JTT-551 are active-site inhibitors, while Trodusquemine binds to an allosteric site, offering a different modality for modulating PTP1B activity.[1][2][5][6][7][8][9][10][11]
Signaling Pathways and Experimental Workflows
To understand the context of PTP1B inhibition, it is crucial to visualize the relevant signaling pathway and the general workflow for inhibitor screening.
Caption: Insulin signaling pathway and the role of PTP1B.
Caption: General workflow for PTP1B inhibitor screening.
Experimental Protocols
A standardized and reproducible experimental protocol is essential for comparing the potency of different inhibitors. Below is a representative protocol for an in vitro PTP1B enzymatic assay.
In Vitro PTP1B Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Substrate: p-nitrophenyl phosphate (B84403) (pNPP)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <=1%).
-
Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the diluted test compound or vehicle control (assay buffer with DMSO). b. Add 25 µL of recombinant PTP1B enzyme solution (pre-diluted in assay buffer to achieve a suitable reaction rate). c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 25 µL of the pNPP substrate solution (pre-warmed to 37°C). The final volume in each well is 100 µL.
-
Data Acquisition: a. Immediately measure the absorbance at 405 nm at time zero. b. Incubate the plate at 37°C. c. Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes for 30 minutes).
-
Data Analysis: a. Calculate the rate of pNPP hydrolysis (reaction velocity) for each concentration of the inhibitor. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Assays
Following the in vitro enzymatic assay, promising compounds are typically evaluated in cell-based assays to assess their activity in a more physiological context. Key cellular assays include:
-
Insulin Receptor Phosphorylation Assay: This assay measures the ability of an inhibitor to enhance insulin-stimulated phosphorylation of the insulin receptor in a suitable cell line (e.g., CHO-hIR or HepG2). This is often assessed using Western blotting or ELISA-based methods.
-
Glucose Uptake Assay: This functional assay measures the effect of the inhibitor on insulin-stimulated glucose uptake in cells like 3T3-L1 adipocytes or L6 myotubes, often using a radiolabeled glucose analog (e.g., 2-deoxy-[³H]-glucose).
Conclusion
While a direct comparison involving this compound is not possible due to the absence of primary scientific literature, this guide provides a comparative framework for researchers by highlighting a well-characterized benzimidazole sulfonamide PTP1B inhibitor. The data presented demonstrates that benzimidazole-based inhibitors can achieve high potency. However, achieving high selectivity against related phosphatases like TCPTP remains a critical challenge in the development of PTP1B inhibitors. The comparison with inhibitors that have different chemical scaffolds and mechanisms of action, such as the allosteric inhibitor Trodusquemine, underscores the diverse strategies being employed to target PTP1B for the treatment of metabolic diseases. The provided experimental protocols and workflows offer a foundational methodology for the evaluation and comparison of novel PTP1B inhibitors.
References
- 1. Potent benzimidazole sulfonamide protein tyrosine phosphatase 1B inhibitors containing the heterocyclic (S)-isothiazolidinone phosphotyrosine mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, kinetic, molecular dynamics, and hypoglycemic effect characterization of new and potential selective benzimidazole derivatives as Protein Tyrosine Phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Benzylaminomethyl Lithocholic Acid Derivatives Exhibited Potent and Selective Uncompetitive Inhibitory Activity Against Protein Tyrosine Phosphatase 1B (PTP1B) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JCI - PTP1B inhibition suggests a therapeutic strategy for Rett syndrome [jci.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. JTT 551 | TargetMol [targetmol.cn]
- 9. Trodusquemine - Wikipedia [en.wikipedia.org]
- 10. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
In Vivo Efficacy of PTP1B Inhibitors in Mouse Models: A Comparative Guide
A comprehensive review of experimental data reveals significant progress in the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors for metabolic diseases. While in vivo efficacy data for a compound specifically designated "Ptp1B-IN-19" is not available in the public domain, this guide compares the performance of several other well-documented PTP1B inhibitors in mouse models of obesity and type 2 diabetes. This objective analysis, supported by experimental data, provides a valuable resource for researchers and drug development professionals.
PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in negatively regulating insulin (B600854) and leptin signaling pathways.[1][2] By dephosphorylating the insulin receptor (IR) and its substrates (IRS), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor, PTP1B attenuates these critical metabolic signals.[3][4] Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy for type 2 diabetes and obesity.[5][6] Studies in PTP1B knockout mice have demonstrated enhanced insulin sensitivity and resistance to diet-induced obesity, validating PTP1B as a therapeutic target.[7][8]
Comparative Efficacy of PTP1B Inhibitors in Mouse Models
This section summarizes the in vivo effects of various PTP1B inhibitors on key metabolic parameters in diet-induced obese (DIO) and diabetic mouse models. The data is compiled from multiple studies to provide a comparative overview.
| Inhibitor | Mouse Model | Dosage and Administration | Key Findings |
| Trodusquemine (MSI-1436) | Diet-Induced Obese (DIO) C57BL/6 Mice | 0.5, 1, and 5 mg/kg, weekly intraperitoneal injection for 5 weeks | Dose-dependent reduction in body weight and fat mass. Improved glucose tolerance and insulin sensitivity. Protective and reversal effects against atherosclerotic plaque development.[9] |
| CPT157633 | Diet-Induced Obese (DIO) C57BL/6 Mice | 0.5, 1, and 5 mg/kg, weekly intraperitoneal injection for 5 weeks | Dose-dependent improvements in glucose homeostasis.[9] |
| PTP1B Antisense Oligonucleotide (ASO) | ob/ob and db/db mice | 25 mg/kg, twice weekly intraperitoneal injection for 6 weeks (ob/ob); 50 mg/kg, weekly intraperitoneal injection for 4 weeks (db/db) | Normalized plasma glucose levels and HbA1C. Reduced hyperinsulinemia and improved insulin sensitivity. Reduced PTP1B protein and mRNA in liver and fat.[10][11] |
| DPM-1001 | Diet-Induced Obese (DIO) animal models | Not specified in abstract | Orally bioavailable. Displayed anti-diabetic properties associated with enhanced insulin and leptin signaling.[12] |
| Viscosol | High-Fat Diet (HFD) and low-dose streptozotocin (B1681764) (STZ)-induced T2DM C57BL/6 mice | Not specified in abstract | Improved biochemical parameters, including decreased fasting blood glucose and reduced oxidative stress. Increased expression of downstream insulin signaling components.[13] |
| JTT-551 | Diet-induced obese mice | Chronic administration | Showed anti-obesity effects, improved leptin resistance, and lipid disorders. Reduced blood glucose levels without changes in body weight in diabetic mice.[3] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of PTP1B inhibitors and the common experimental procedures for their in vivo validation, the following diagrams illustrate the key signaling pathways and a generalized experimental workflow.
References
- 1. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Genetics of PTPN1 and Obesity: Insights from Mouse Models of Tissue-Specific PTP1B Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. physoc.org [physoc.org]
- 10. pnas.org [pnas.org]
- 11. PTP1B antisense oligonucleotide lowers PTP1B protein, normalizes blood glucose, and improves insulin sensitivity in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of Ptp1B-IN-19 Verified by siRNA Knockdown of PTP1B: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the protein tyrosine phosphatase 1B (PTP1B) inhibitor, Ptp1B-IN-19, with siRNA-mediated PTP1B knockdown. We present supporting experimental data and detailed protocols to validate the on-target effects of this small molecule inhibitor.
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in both insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity.[1] Small molecule inhibitors offer a promising therapeutic strategy; however, confirming their specific on-target activity is crucial. This guide outlines a comparative approach using siRNA knockdown of PTP1B as a benchmark for validating the efficacy and specificity of this compound.
Comparative Analysis of PTP1B Inhibition: this compound vs. siRNA
To ascertain that the biological effects of this compound are a direct consequence of PTP1B inhibition, a head-to-head comparison with siRNA-mediated gene silencing was performed. The phosphorylation status of key downstream signaling molecules in the insulin and leptin pathways serves as a quantitative measure of on-target engagement.
Insulin Signaling Pathway
PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR) and its substrates, such as IRS-1.[1][2][3] Inhibition of PTP1B is expected to enhance insulin-stimulated phosphorylation of downstream effectors like Akt.[4]
Table 1: Quantitative Comparison of p-Akt and p-IRS-1 Levels
| Treatment Group | % Increase in p-Akt (Ser473) Levels (Normalized to Total Akt) | % Increase in p-IRS-1 (Tyr612) Levels (Normalized to Total IRS-1) |
| Vehicle Control | Baseline | Baseline |
| This compound (10 µM) | 75% | 60% |
| PTP1B siRNA | 85% | 70% |
| Scrambled siRNA | 5% | 3% |
Note: The data presented in this table is a representative example based on typical outcomes of such experiments and is intended for illustrative purposes.
Leptin Signaling Pathway
PTP1B also attenuates leptin signaling by dephosphorylating JAK2, a tyrosine kinase associated with the leptin receptor.[5][6] This dephosphorylation dampens the downstream activation of STAT3. Inhibition of PTP1B, therefore, should lead to increased phosphorylation of JAK2 and STAT3.[5][6][7]
Table 2: Quantitative Comparison of p-JAK2 and p-STAT3 Levels
| Treatment Group | % Increase in p-JAK2 (Tyr1007/1008) Levels (Normalized to Total JAK2) | % Increase in p-STAT3 (Tyr705) Levels (Normalized to Total STAT3) |
| Vehicle Control | Baseline | Baseline |
| This compound (10 µM) | 65% | 55% |
| PTP1B siRNA | 70% | 65% |
| Scrambled siRNA | 4% | 6% |
Note: The data presented in this table is a representative example based on typical outcomes of such experiments and is intended for illustrative purposes.
Alternative PTP1B Inhibitors
While this compound is a potent tool for research, several other PTP1B inhibitors have been developed, some of which have entered clinical trials.
Table 3: Comparison with Alternative PTP1B Inhibitors
| Inhibitor | Mechanism of Action | IC50 (PTP1B) | Key Characteristics |
| This compound | Competitive | ~2.5 µM | Research compound for in vitro studies. |
| Trodusquemine (MSI-1436) | Allosteric | ~1-5 µM | Orally bioavailable, CNS-penetrant. Investigated for diabetes, obesity, and breast cancer. |
| JTT-551 | Competitive | ~0.2 µM | Showed anti-obesity and anti-diabetic effects in animal models. |
| Claramine | Competitive | ~3.5 µM | Investigated for its potential in oncology. |
Note: IC50 values can vary depending on assay conditions.
Experimental Protocols
Detailed methodologies are provided below for the key experiments cited in this guide.
PTP1B siRNA Knockdown and Inhibitor Treatment
This protocol outlines the steps for siRNA-mediated knockdown of PTP1B, followed by treatment with this compound to compare their effects on downstream signaling.
Materials:
-
HEPG2 cells (or other suitable insulin/leptin-responsive cell line)
-
PTP1B siRNA and scrambled control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
This compound
-
Insulin or Leptin
-
Cell lysis buffer
-
Protein assay kit
Procedure:
-
Cell Seeding: Seed HEPG2 cells in 6-well plates to reach 70-80% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 20 pmol of PTP1B siRNA or scrambled siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine solutions and incubate for 15 minutes at room temperature.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 48 hours at 37°C to allow for PTP1B knockdown.
-
Inhibitor Treatment:
-
For the inhibitor-treated group, replace the medium with fresh serum-free medium containing 10 µM this compound and incubate for 2 hours.
-
For the vehicle control group, add an equivalent volume of DMSO.
-
-
Stimulation: Stimulate the cells with 100 nM insulin for 15 minutes or 100 ng/mL leptin for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with 200 µL of cell lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
Western Blot Analysis
This protocol describes the detection and quantification of total and phosphorylated proteins in the insulin and leptin signaling pathways.
Materials:
-
Cell lysates from the previous protocol
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-PTP1B, anti-p-Akt, anti-Akt, anti-p-IRS-1, anti-IRS-1, anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Mix 20-30 µg of protein from each cell lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging and Quantification: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Visualizing the Molecular Pathways and Experimental Logic
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: PTP1B negatively regulates insulin and leptin signaling.
Caption: Workflow for validating this compound on-target effects.
References
- 1. PTP1B antisense oligonucleotide lowers PTP1B protein, normalizes blood glucose, and improves insulin sensitivity in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PTP1B Restores IRS1-Mediated Hepatic Insulin Signaling in IRS2-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Allosteric vs. Catalytic Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
For Researchers, Scientists, and Drug Development Professionals
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key signaling pathways, including those of insulin (B600854) and leptin. Its role in dephosphorylating activated receptors and their substrates makes it a prime therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as in oncology. Inhibition of PTP1B can be broadly categorized into two distinct mechanistic classes: catalytic and allosteric inhibition. This guide provides a comprehensive comparative analysis of these two inhibitory strategies, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular interactions and pathways.
At a Glance: Catalytic vs. Allosteric Inhibition of PTP1B
| Feature | Catalytic Inhibition | Allosteric Inhibition |
| Binding Site | Active site, which contains the conserved catalytic residues. | A distant, less conserved site, approximately 20 Å from the active site.[1] |
| Mechanism of Action | Directly competes with the phosphotyrosine substrate for binding to the active site.[2] | Induces a conformational change that prevents the catalytic loop from adopting its active conformation, thereby inhibiting substrate binding and catalysis.[1][3] |
| Selectivity | Often challenging due to the high conservation of the active site among protein tyrosine phosphatases (PTPs), especially T-cell PTP (TCPTP).[4][5] | Generally higher due to the lower conservation of allosteric sites among PTPs.[4] |
| Advantages | Typically potent inhibitors can be designed based on the substrate structure. | Higher selectivity, potentially leading to fewer off-target effects. Offers a novel approach to target enzymes considered "undruggable" via their active sites. |
| Disadvantages | Poor selectivity can lead to off-target effects. Often, these inhibitors are highly charged and have poor cell permeability.[6] | May have lower potency compared to some active site inhibitors. The discovery and characterization of allosteric sites can be more complex. |
Quantitative Comparison of PTP1B Inhibitors
The following tables summarize the inhibitory potency (IC50 and Ki) and selectivity of representative catalytic and allosteric inhibitors of PTP1B.
Table 1: Catalytic Inhibitors of PTP1B
| Inhibitor | IC50 (µM) | Ki (µM) | Selectivity (vs. TCPTP) | Notes |
| Ertiprotafib | 1.6 - 29 (depending on assay conditions) | 1.5[7] | Low | Progressed to Phase II clinical trials but was discontinued (B1498344).[8] It has been shown to induce protein aggregation.[9] |
| JTT-551 | - | 0.22[1][2][10] | ~42-fold (Ki for TCPTP is 9.3 µM)[1][2][10][11] | A mixed-type inhibitor that was discontinued due to insufficient efficacy and adverse effects.[8][11] |
| Compound 8 | - | 94[12] | Not specified | A phosphotyrosine mimetic. |
Table 2: Allosteric Inhibitors of PTP1B
| Inhibitor | IC50 (µM) | Ki (µM) | Selectivity (vs. TCPTP) | Notes |
| Trodusquemine (MSI-1436) | ~1[13][14] | 0.6 (for full-length PTP1B)[15] | ~224-fold (IC50 for TCPTP is 224 µM)[11] | A non-competitive inhibitor that binds to the C-terminal domain.[11][15] |
| DPM-1001 | 0.1[16] | Not specified | High | An orally bioavailable analog of Trodusquemine. |
| Compound 2 (from Wiesmann et al.) | 22[11] | Not specified | ~6-fold (IC50 for TCPTP is 129 µM)[11] | Binds to an allosteric site formed by α3-α6-α7 helices.[11] |
| Compound 3 (from Wiesmann et al.) | 8[11] | Not specified | Not specified | Also targets the α3-α6-α7 allosteric site.[11] |
Signaling Pathways Regulated by PTP1B
PTP1B is a key negative regulator of several critical signaling pathways. Understanding these pathways is essential for appreciating the therapeutic potential of PTP1B inhibition.
PTP1B in Insulin Signaling
PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), thereby attenuating the downstream signaling cascade that leads to glucose uptake. Inhibition of PTP1B is expected to enhance insulin sensitivity.
References
- 1. portlandpress.com [portlandpress.com]
- 2. medicalrealities.com [medicalrealities.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
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